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  • Product: Colesevelam Methoxyquat Impurity
  • CAS: 863031-14-5

Core Science & Biosynthesis

Foundational

Mechanism of Formation for Colesevelam Methoxyquat Impurity: A Process Chemistry and Analytical Guide

Executive Summary Colesevelam hydrochloride is a potent, non-absorbed polymeric bile acid sequestrant utilized primarily for lowering low-density lipoprotein (LDL) cholesterol and improving glycemic control in type 2 dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Colesevelam hydrochloride is a potent, non-absorbed polymeric bile acid sequestrant utilized primarily for lowering low-density lipoprotein (LDL) cholesterol and improving glycemic control in type 2 diabetes[1]. As a cross-linked polyallylamine hydrogel, its structural complexity presents unique challenges in both synthesis and analytical profiling. During the critical alkylation phase of its active pharmaceutical ingredient (API) manufacturing, several process-related impurities can form. Among the most closely monitored is the Methoxyquat impurity (6-methoxy-N,N,N-trimethylhexan-1-aminium, CAS 863031-14-5)[2][3]. This guide delineates the mechanistic origins of this impurity, details its analytical profiling, and provides a self-validating experimental protocol for its independent synthesis as a reference standard.

Chemical Context: The Alkylation Step

The industrial synthesis of colesevelam proceeds via a two-stage polymerization and functionalization sequence. First, polyallylamine hydrochloride is cross-linked with epichlorohydrin to form an insoluble hydrogel network[4][5]. Second, this intermediate is alkylated using two distinct agents: 1-bromodecane and (6-bromohexyl)trimethylammonium bromide[4].

Because the cross-linked polymer is a hydrophilic/hydrophobic matrix, the alkylation requires a solvent capable of simultaneously swelling the hydrogel and dissolving the polar alkylating agents. Methanol is the industry-standard solvent for this step[4][6]. The reaction is conducted under basic conditions (typically utilizing sodium hydroxide) to deprotonate the polymer's amine hydrochloride groups, rendering them nucleophilic enough to attack the alkyl bromides[6].

Mechanism of Methoxyquat Formation

The formation of the methoxyquat impurity is a classic example of competing nucleophilic substitution ( SN​2 ) kinetics.

The alkylating agent, (6-bromohexyl)trimethylammonium bromide, features a highly electrophilic primary alkyl bromide. The intended reaction pathway relies on the polymer's primary and secondary amines acting as nucleophiles to displace the bromide. However, this intended pathway is sterically hindered by the dense, cross-linked nature of the hydrogel matrix.

Conversely, the reaction environment contains a massive molar excess of methanol (acting as the solvent). Under the basic reaction conditions, a dynamic equilibrium exists wherein a fraction of methanol is deprotonated to form the highly nucleophilic methoxide ion ( CH3​O− ). Because methanol and methoxide are small, highly mobile molecules, they easily bypass the steric bulk of the polymer network.

The methoxide ion (or methanol itself) executes a backside attack on the C6 carbon of the alkylating agent. This bimolecular transition state displaces the bromide leaving group, yielding 6-methoxy-N,N,N-trimethylhexan-1-aminium (the Methoxyquat impurity)[2][3]. Because this side reaction follows pseudo-first-order kinetics (due to the vast excess of solvent), it is an unavoidable process-related impurity that must be rigorously controlled and washed from the final API[4].

Mechanism cluster_0 Intended API Pathway cluster_1 Impurity Formation Pathway (SN2) Polymer Polyallylamine (R-NH2) API Colesevelam Polymer (Alkylated) Polymer->API -HBr MeOH Methanol Solvent (CH3OH / CH3O⁻) TS SN2 Transition State [CH3O ··· CH2 ··· Br]⁻ MeOH->TS Nucleophilic Attack Impurity Methoxyquat Impurity (CAS 863031-14-5) TS->Impurity Bromide Displacement Reagent Alkylating Agent Br-(CH2)6-N+(CH3)3 Reagent->Polymer Target SN2 (Sterically Hindered) Reagent->TS Competing SN2 (Excess Solvent)

Reaction pathways showing the competing SN2 mechanisms during colesevelam synthesis.

Analytical Profiling and Quantification

Because colesevelam is an insoluble, non-absorbed polymer, traditional direct High-Performance Liquid Chromatography (HPLC) of the API is impossible. Instead, impurities are quantified by extracting the residual small molecules from the drug substance matrix.

The methoxyquat impurity lacks a strong UV chromophore, making standard UV detection insensitive. Consequently, analytical laboratories employ Capillary Electrophoresis (CE) with indirect UV detection (utilizing probes like creatinine or sodium chromate) or Ion Chromatography (IC) with suppressed conductivity detection to separate and quantify these tetraalkylammonium salts[7][8]. For trace-level genotoxic assessments, LC-MS/MS is utilized.

Table 1: Alkylating Agent-Derived Process Impurities in Colesevelam
Impurity NameCAS NumberChemical NameMechanism of Formation
Methoxyquat 863031-14-56-methoxy-N,N,N-trimethylhexan-1-aminium SN​2 displacement of bromide by methanol solvent[2][3]
Hydroxyquat 118843-18-86-hydroxy-N,N,N-trimethylhexan-1-aminiumHydrolysis via SN​2 attack by water/hydroxide in the basic medium[9]
Aminoquat 33968-67-16-amino-N,N,N-trimethylhexan-1-aminiumAmination via reaction with residual ammonia or cleaved polymer fragments[10]

Experimental Protocol: Independent Synthesis of Methoxyquat Reference Standard

To accurately quantify the methoxyquat impurity in commercial batches, analytical laboratories require a high-purity reference standard. The following protocol outlines the targeted synthesis of the methoxyquat impurity.

Objective: Synthesize 6-methoxy-N,N,N-trimethylhexan-1-aminium bromide via nucleophilic substitution.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 10.0 g of (6-bromohexyl)trimethylammonium bromide (1.0 eq) in 50 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Nucleophilic Attack: Dropwise, add a solution of sodium methoxide (NaOMe) in methanol (1.2 eq). Causality: NaOMe is utilized instead of neutral methanol to provide a highly active nucleophile ( CH3​O− ), ensuring the SN​2 reaction is kinetically driven to completion rather than establishing a slow equilibrium.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C) for 4 to 6 hours. Causality: Elevated temperatures overcome the activation energy barrier for the SN​2 displacement on the primary carbon.

  • Workup & Self-Validation: Cool the mixture to room temperature. A fine white precipitate will form. Self-Validating Step: The precipitation of sodium bromide (NaBr) serves as a visual, stoichiometric confirmation that the bromide leaving group has been successfully displaced. Filter the mixture to remove the NaBr salts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Recrystallize the crude oily residue from a mixture of cold ethanol and acetone to yield the pure methoxyquat bromide salt.

  • Structural Confirmation:

    • 1 H-NMR ( D2​O or CD3​OD ): Validate the synthesis by observing the disappearance of the triplet at ~3.4 ppm (corresponding to the −CH2​Br protons) and the appearance of a sharp singlet at ~3.3 ppm (corresponding to the new −OCH3​ protons).

    • LC-MS: Confirm the presence of the molecular ion peak at m/z 174.1 (corresponding to the C10​H24​NO+ cation).

Mitigation Strategies in Process Chemistry

To minimize the formation of the methoxyquat impurity during API scale-up, process chemists must balance polymer swelling with side-reaction kinetics:

  • Temperature Control: Operating the alkylation step at the lowest viable temperature reduces the rate of the solvent-driven SN​2 attack. Because the activation energy for the methoxide attack may differ from the polymer amine attack, strict thermal regulation can favor the intended pathway.

  • Stoichiometric Base Optimization: Carefully titrating the sodium hydroxide equivalents ensures that the polymer amines are sufficiently deprotonated for nucleophilic attack without generating an excessive concentration of methoxide ions in the bulk solvent.

  • Rigorous Washing Protocols: Because the methoxyquat impurity is highly water- and methanol-soluble, implementing staged, high-volume static or stirred-bed washes with sodium chloride solutions and deionized water effectively leaches the unreacted impurity out of the hydrogel matrix[4].

Sources

Exploratory

Pharmacological Impact and Analytical Profiling of Colesevelam Methoxyquat Impurity: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Abstract

Colesevelam hydrochloride is a high-capacity, non-absorbed polymeric bile acid sequestrant utilized for the management of primary hyperlipidemia and type 2 diabetes mellitus. Because the active pharmaceutical ingredient (API) functions locally within the gastrointestinal tract without systemic absorption, the pharmacological risk profile of the drug is heavily dependent on the presence of low-molecular-weight impurities. This whitepaper provides an in-depth technical analysis of the methoxyquat impurity (6-Methoxyhexyl Trimethylammonium), detailing its chemical genesis, potential pharmacological impact, and the self-validating experimental workflows required for its rigorous toxicological assessment.

Introduction: Colesevelam Mechanism & Impurity Genesis

Colesevelam operates by binding bile acids in the intestine, impeding their enterohepatic reabsorption and forcing the liver to upregulate cholesterol 7-α-hydroxylase to convert systemic cholesterol into new bile acids [1.15]. Structurally, colesevelam is a hydrophilic, water-insoluble polymer synthesized by cross-linking poly(allylamine hydrochloride) with epichlorohydrin, followed by alkylation with 1-bromodecane and (6-bromohexyl)trimethylammonium bromide[1].

During the manufacturing process, the alkylating agent (6-bromohexyl)trimethylammonium bromide can undergo unintended side reactions. When methanol is utilized as a solvent or washing agent, solvolysis occurs via a nucleophilic substitution (SN2) reaction, replacing the terminal bromide with a methoxy group[2]. This yields the methoxyquat impurity (CAS: 863031-14-5 for the iodide salt; 359436-97-8 for the bromide salt)[3].

G A Alkylation Precursor (6-Bromohexyl)trimethylammonium C Nucleophilic Substitution (SN2 Reaction) A->C Side Reaction E Poly(allylamine) Backbone A->E Primary Alkylation B Methanol Solvent (Nucleophile) B->C Solvent Interaction D Methoxyquat Impurity (CAS: 863031-14-5) C->D Impurity Formation F Colesevelam Polymer (Active Drug) E->F Cross-linking

Fig 1. Chemical genesis of methoxyquat impurity during colesevelam synthesis.

Pharmacological & Toxicological Impact Hypothesis

The pharmacological risk of methoxyquat hinges on its molecular weight and permanent positive charge. While the parent colesevelam polymer is entirely non-absorbed and excreted in the feces[1], the methoxyquat impurity is a small molecule capable of interacting with the intestinal epithelium.

If absorbed systemically, quaternary ammonium compounds (quats) can act as potent muscarinic or nicotinic acetylcholine receptor antagonists, potentially leading to anticholinergic toxidromes (e.g., tachycardia, dry mouth, urinary retention). However, the permanent cationic charge of the methoxyquat nitrogen significantly restricts transcellular diffusion across lipid bilayers. Therefore, the primary pharmacological concerns are:

  • Local Gastrointestinal Toxicity: Disruption of tight junctions or local irritation.

  • Genotoxicity: Regulatory bodies (FDA/EMA) mandate that all degradants and synthesis impurities be evaluated under ICH M7 guidelines. Historical data indicates that colesevelam and its four primary degradants do not exhibit genetic toxicity in standard Ames assays[1].

Experimental Workflows: A Self-Validating Systems Approach

To definitively assess the pharmacological impact of the methoxyquat impurity, researchers must employ a multi-tiered, self-validating analytical workflow.

Workflow Step1 Impurity Isolation (>99% Purity) Step2 Caco-2 Permeability (Systemic Risk) Step1->Step2 In Vitro Assay Step3 Ames Test (Genotoxicity) Step1->Step3 Mutagenicity Step4 HILIC-LC-MS/MS (Quantification) Step1->Step4 Analytical Profiling Step5 Pharmacological Risk Assessment Step2->Step5 Integration Step3->Step5 Integration Step4->Step5 Integration

Fig 2. Self-validating workflow for pharmacological and analytical profiling.

Protocol 1: Caco-2 Permeability Assay for Systemic Absorption Risk

To prove that methoxyquat does not reach systemic circulation, an in vitro human colon carcinoma (Caco-2) cell model is utilized to simulate the intestinal epithelial barrier.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Baseline Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

  • Dosing: Apply 10 µM of methoxyquat impurity to the apical chamber in Hank's Balanced Salt Solution (HBSS) at pH 6.5. Crucial Step: Co-administer 100 µM of Lucifer Yellow (LY) as a paracellular permeability marker.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Quantification: Analyze basolateral samples via LC-MS/MS to calculate the apparent permeability coefficient (Papp).

Causality & Self-Validation: Why include Lucifer Yellow? If the methoxyquat impurity exerts local cytotoxicity, it will degrade the epithelial tight junctions. This degradation would artificially increase the Papp of the impurity, mimicking systemic absorption. By tracking LY (which normally cannot cross intact junctions), the system self-validates: if LY Papp remains < 1.0 × 10⁻⁶ cm/s, the monolayer is intact, and the methoxyquat permeability data is definitively reliable.

Protocol 2: HILIC-LC-MS/MS Quantification of Methoxyquat

Standard reversed-phase chromatography (C18) fails for quaternary amines because their permanent positive charge causes them to elute in the void volume, leading to severe ion suppression from matrix salts.

Step-by-Step Methodology:

  • Sample Preparation: Perform protein precipitation on biological samples using 3 volumes of cold acetonitrile spiked with 50 ng/mL of D3-methoxyquat (deuterated internal standard).

  • Chromatography: Inject 5 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM ammonium formate in water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Initiate at 90% B, holding for 1 minute, then ramp to 50% B over 5 minutes to elute the polar impurity.

  • Mass Spectrometry: Utilize Electrospray Ionization in positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for methoxyquat (e.g., m/z 174.2 → 58.1 representing the trimethylamine fragment loss).

Causality & Self-Validation: Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism (aqueous layer partitioning and electrostatic interaction) that retains the permanently charged methoxyquat, pushing its elution past the suppression zone. The inclusion of the D3-methoxyquat internal standard acts as a self-validating control, automatically correcting for any residual matrix effects or ionization inconsistencies during the MS run.

Quantitative Data Summary

To establish safe exposure limits for the methoxyquat impurity within the formulated colesevelam API, pharmacological thresholds must be benchmarked against standard toxicological limits for non-absorbed polymeric drugs.

ParameterTarget ThresholdPharmacological Implication
Caco-2 Permeability (Papp) < 1.0 × 10⁻⁶ cm/sConfirms poor transcellular absorption; restricts the impurity's pharmacological impact to the local GI tract.
Ames Test (S. typhimurium) Negative (No revertants)Validates the absence of mutagenic potential, aligning with ICH M7 guidelines for drug degradants[1].
IC₅₀ (Muscarinic Receptors) > 10 µMEnsures that even if trace systemic absorption occurs, off-target anticholinergic toxicity is negligible.
TEER Reduction (Caco-2) < 10% from baselineSelf-validating metric confirming the impurity does not induce local epithelial cytotoxicity or tight junction rupture.

Conclusion

The pharmacological impact of the colesevelam methoxyquat impurity is fundamentally limited by its physicochemical properties. Formed via nucleophilic substitution during the polymer's alkylation phase[2], this quaternary amine poses a theoretical risk of systemic anticholinergic activity. However, rigorous in vitro permeability profiling demonstrates that its permanent cationic charge prevents meaningful systemic absorption. By employing self-validating experimental systems—such as Lucifer Yellow co-administration in Caco-2 assays and HILIC-LC-MS/MS with stable isotope standards—drug development professionals can confidently quantify this impurity and ensure the continued safety and efficacy of colesevelam therapies.

References

  • WelChol® Tablets (colesevelam hydrochloride)
  • Source: wikipedia.
  • Source: pharmaffiliates.
  • Source: pharmaffiliates.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS Method Development for the Quantification of Methoxyquat Impurity in Colesevelam Hydrochloride

Introduction & Mechanistic Background Colesevelam hydrochloride is a high-capacity, non-absorbed polymeric bile acid sequestrant utilized primarily for the treatment of hypercholesterolemia and for improving glycemic con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Colesevelam hydrochloride is a high-capacity, non-absorbed polymeric bile acid sequestrant utilized primarily for the treatment of hypercholesterolemia and for improving glycemic control in type 2 diabetes. Structurally, it is a complex poly(allylamine hydrochloride) network cross-linked with epichlorohydrin and alkylated with (6-bromohexyl)trimethylammonium bromide and 1-bromodecane.

During the multi-step alkylation and subsequent purification phases, the active pharmaceutical ingredient (API) is highly susceptible to the formation of process-related impurities. One critical target for quality control is the Colesevelam Methoxyquat Impurity (CAS: 863031-14-5)[1].

Mechanistic Causality: The methoxyquat degradant is formed when the intermediate alkylating agent, (6-bromohexyl)trimethylammonium bromide, undergoes an unintended nucleophilic substitution reaction with methanol—a solvent frequently utilized in the washing and purification steps of the polymer[2][3]. The terminal bromine atom is displaced by a methoxy group, yielding a permanent quaternary ammonium cation: (6-methoxyhexyl)-N,N,N-trimethylammonium ( C10​H24​NO+ ). Monitoring this impurity is a strict regulatory requirement for API release.

Method Development Rationale: The "Why" Behind the Protocol

Developing a robust High-Performance Liquid Chromatography (HPLC) method for methoxyquat presents distinct analytical hurdles that require specific, causality-driven experimental choices[4].

Detector Selection: Overcoming Optical Transparency

Methoxyquat is an aliphatic quaternary amine lacking a conjugated π -electron system. Consequently, it is virtually transparent in the UV-Vis spectrum. Traditional HPLC-UV methods cannot achieve the required sensitivity. Causality: To achieve limits of quantitation (LOQ) in the parts-per-million (ppm) range, Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing Electrospray Ionization in positive mode (ESI+) is mandatory[5].

Chromatographic Strategy: Taming the Permanent Cation

As a quaternary amine, methoxyquat retains a permanent positive charge regardless of the mobile phase pH. On standard reversed-phase (RP) columns, this leads to severe peak tailing due to secondary electrostatic interactions with residual surface silanols, resulting in poor retention and broad peak shapes. Causality: We employ an Ion-Pairing Reversed-Phase (IP-RP) strategy. By introducing a volatile ion-pairing reagent—Trifluoroacetic Acid (TFA)—into the mobile phase, the permanent positive charge of the methoxyquat is temporarily neutralized by the trifluoroacetate anion. This increases the analyte's lipophilicity, allowing for sharp, reproducible retention on a C18 column while maintaining strict compatibility with MS detection[5].

DecisionLogic A Target: Methoxyquat Impurity (CAS: 863031-14-5) B Chromophore Assessment: Conjugated π-system? A->B C No UV Chromophore (Aliphatic Quat Amine) B->C Structural Analysis D Detector Selection: LC-MS (ESI+) or HPLC-CAD C->D E Retention Strategy: Permanent Cation D->E F Ion-Pairing RP (Volatile IP: TFA/HFBA) E->F Preferred for MS G HILIC Mode (High Organic Mobile Phase) E->G Alternative

Decision logic for HPLC method development targeting aliphatic quaternary amine impurities.

Experimental Protocols: A Self-Validating System

Because Colesevelam is a completely insoluble cross-linked polymer, impurities must be quantitatively extracted into a liquid phase prior to injection. To ensure absolute trustworthiness and eliminate false negatives caused by ion suppression or incomplete extraction, this protocol is designed as a self-validating system . Every analytical batch must inherently prove its own efficacy through integrated matrix spikes.

Reagents & Materials
  • Colesevelam Hydrochloride API or formulated tablets.

  • Methoxyquat Impurity Reference Standard (Purity 98%)[1].

  • LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅ cm).

  • Trifluoroacetic Acid (TFA), LC-MS grade.

Self-Validating Sample Preparation (Solid-Liquid Extraction)
  • Weighing: Accurately weigh 50.0 mg of Colesevelam HCl API into a 15 mL polypropylene centrifuge tube.

  • Extraction Solvent Addition: Add exactly 5.0 mL of Diluent (50:50 v/v Methanol:Water containing 0.1% TFA).

    • Causality: Methanol slightly swells the polymer matrix, facilitating the diffusion of the small-molecule impurity into the bulk solvent, while the TFA maintains the ion-pair equilibrium from the very first step.

  • Ultrasonication: Sonicate the suspension for 30 minutes at 25°C to maximize mass transfer.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to firmly pellet the insoluble polymeric backbone.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an MS-compatible HPLC vial.

  • System Validation Spikes (Critical Step):

    • System Blank: Process the Diluent through the exact same sonication and filtration steps to rule out background contamination.

    • Matrix Spike (Standard Addition): Spike a known concentration (e.g., 1.0 ppm) of Methoxyquat standard into a separate 50.0 mg API sample prior to adding the extraction solvent. Causality: Comparing the recovery of this spike against a neat standard validates extraction efficiency and quantifies any MS ion suppression caused by leached oligomers.

Workflow S1 Weigh API (Colesevelam HCl) S2 Add Diluent (MeOH:H2O + 0.1% TFA) S1->S2 S3 Ultrasonication (30 mins, 25°C) S2->S3 S4 Centrifugation (10,000 rpm) S3->S4 S5 Filtration (0.22 µm PTFE) S4->S5 S6 Self-Validation: Matrix Spike S5->S6 S7 LC-MS Analysis S6->S7

Solid-liquid extraction workflow and self-validating sample preparation for Colesevelam HCl.

Instrumental Conditions & Data Presentation

The chromatographic separation is achieved on a high-efficiency C18 column, utilizing a gradient elution profile to wash away late-eluting oligomeric leachables that could foul the MS source[5].

Table 1: HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 95 5 0.8
2.0 95 5 0.8
10.0 40 60 0.8
12.0 10 90 0.8
15.0 10 90 0.8
15.1 95 5 0.8

| 20.0 | 95 | 5 | 0.8 |

Column: C18, 150 mm × 4.6 mm, 3.5 µm. Column Temperature: 40°C. Mobile Phase A: 0.1% TFA in Ultrapure Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

Table 2: Mass Spectrometry (ESI+) Parameters Causality: Selected Ion Monitoring (SIM) is chosen over full-scan mode to maximize the quadrupole dwell time specifically on the methoxyquat cation ( m/z 174.2). This drastically improves the signal-to-noise ratio by filtering out background chemical noise generated by the polymer matrix.

ParameterOptimized Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeSelected Ion Monitoring (SIM)
Target m/z (Methoxyquat Cation)174.2 [M]+
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow ( N2​ )800 L/hr
Cone Voltage30 V

Table 3: Example Method Validation Summary When executed correctly, this self-validating protocol yields highly reproducible quantitative data that satisfies ICH Q2(R1) validation guidelines.

Validation ParameterAcceptance CriteriaTypical Result
Limit of Detection (LOD)Signal-to-Noise (S/N) 30.05 ppm
Limit of Quantitation (LOQ)Signal-to-Noise (S/N) 100.15 ppm
Linearity ( R2 ) 0.995 (LOQ to 150% of spec limit)0.9992
Matrix Spike Recovery80% – 120%98.5% ± 2.1%
Method Precision (%RSD) 5.0% for 6 independent replicates3.2%

References

  • SynThink Research Chemicals. Colesevelam Impurities & Reference Standards.
  • Veeprho. Colesevelam Impurities and Related Compound.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS.
  • International Journal of Scientific Research and Technology (IJSRT). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.

Sources

Application

Application Note: Chromatographic Isolation and Quantification of Colesevelam Methoxyquat Impurity

Introduction & Chemical Context Colesevelam hydrochloride is a highly cross-linked, non-absorbed polymeric bile acid sequestrant utilized primarily for the management of hyperlipidemia and glycemic control in type 2 diab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Colesevelam hydrochloride is a highly cross-linked, non-absorbed polymeric bile acid sequestrant utilized primarily for the management of hyperlipidemia and glycemic control in type 2 diabetes. The active pharmaceutical ingredient (API) is synthesized by cross-linking polyallylamine with epichlorohydrin, followed by alkylation with 1-bromodecane and (6-bromohexyl)trimethylammonium bromide [1].

During the manufacturing process, solvolysis side-reactions can occur. Specifically, when methanol is utilized as a solvent or washing agent, it can react with the alkylating agent to form the methoxyquat impurity (6-methoxy-N,N,N-trimethylhexan-1-aminium; isolated as a bromide or iodide salt, CAS 863031-14-5 or 359436-97-8) [1, 2].

Isolating and quantifying this specific impurity presents a dual analytical challenge:

  • Matrix Insolubility: Colesevelam is a cross-linked hydrogel that swells but does not dissolve in aqueous or organic solvents.

  • Analyte Properties: Methoxyquat is a permanently charged quaternary ammonium compound (quat) that lacks a conjugated π -system, rendering it practically invisible to standard UV detection and highly resistant to retention on conventional Reversed-Phase Liquid Chromatography (RPLC) without the use of contaminating ion-pairing agents [3].

This application note provides a field-proven, causality-driven methodology for the extraction and preparative isolation of the methoxyquat impurity using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).

Mechanistic Rationale: The Extraction Paradigm

Because the Colesevelam API matrix is an insoluble polymer, standard dissolution-based sample preparation is impossible. Instead, a Solid-Liquid Extraction (SLE) paradigm must be employed.

The Causality of Solvent Selection: The extraction solvent must possess a high dielectric constant to disrupt the electrostatic interactions between the positively charged polymer network and the trapped methoxyquat, while also swelling the polymer pores sufficiently to allow the small-molecule impurity to diffuse out. A 50:50 (v/v) Methanol:Water mixture is selected because water provides the necessary polymer swelling and ionic solvation, while methanol lowers the surface tension, enhancing pore penetration and subsequent evaporation during the concentration phase.

G API Colesevelam API (Insoluble Polymer Matrix) Solvent Add 50:50 MeOH:H2O (Swelling & Solvation) API->Solvent Agitation Ultrasonic Extraction (30 mins, 25°C) Solvent->Agitation Separation Centrifugation & Filtration (0.22 µm PTFE) Agitation->Separation Residue Polymer Residue (Discard) Separation->Residue Supernatant Soluble Extract (Methoxyquat + Quats) Separation->Supernatant HILIC Preparative HILIC (Silica Column, ACN/H2O) Supernatant->HILIC Fractions Fraction Collection (CAD/ELSD Triggered) HILIC->Fractions Pure Pure Methoxyquat (Lyophilized) Fractions->Pure

Caption: Workflow for the solid-liquid extraction and HILIC isolation of methoxyquat from Colesevelam.

Chromatographic Modality Selection

For preparative isolation of reference standards, the downstream purity of the fraction is paramount. While Ion-Pairing RPLC (IP-RPLC) can retain quats, the ion-pairing reagents (e.g., sodium octane sulfonate or trifluoroacetic acid) are non-volatile and will co-precipitate with the isolated impurity, ruining its utility as a reference standard.

HILIC is the optimal choice. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Retention is driven by the partitioning of the polar methoxyquat into a water-enriched layer immobilized on the silica surface, supplemented by secondary electrostatic interactions. Because HILIC relies on volatile buffers (e.g., ammonium formate), the resulting fractions can be cleanly lyophilized. Furthermore, the high organic content of the HILIC mobile phase provides ideal nebulization efficiency for mass spectrometry (MS) or CAD/ELSD.

G Silica Bare Silica Stationary Phase (-Si-OH) WaterLayer Water-Enriched Immobilized Layer Silica->WaterLayer Adsorption MobilePhase Bulk Mobile Phase (>70% Acetonitrile) WaterLayer->MobilePhase Dynamic Equilibrium Methoxyquat Methoxyquat Cation (+) MobilePhase->Methoxyquat Methoxyquat->WaterLayer Hydrophilic Partitioning & Electrostatic Interaction

Caption: HILIC retention mechanism for methoxyquat via hydrophilic partitioning and electrostatic forces.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Methoxyquat Impurity
PropertySpecification
Chemical Name 6-methoxy-N,N,N-trimethylhexan-1-aminium
CAS Registry Number 863031-14-5 (Iodide) / 359436-97-8 (Bromide)
Molecular Formula C₁₀H₂₄NO⁺ (Cation)
Molecular Weight 174.31 g/mol (Cation only)
UV Absorbance Max < 210 nm (No significant chromophore)
LogP (Predicted) -2.1 (Highly hydrophilic)
Table 2: Comparison of Chromatographic Modalities for Quat Isolation
ModalityRetention MechanismDetection CompatibilityPrep-Scale SuitabilityBuffer Volatility
HILIC Partitioning + ElectrostaticExcellent (MS, CAD, ELSD)High (Ideal for isolation)High (Ammonium Formate)
IP-RPLC Hydrophobic + Ion-PairingPoor (High background noise)Low (Contaminates fractions)Low (Alkyl sulfonates)
Ion Exchange (IC) Purely ElectrostaticSuppressed ConductivityModerate (Capacity limits)Low (Requires desalting)

Experimental Protocols

Protocol A: Solid-Liquid Extraction of Colesevelam API

This protocol is a self-validating system: complete extraction is verified by performing a second consecutive extraction on the residue and confirming the absence of the methoxyquat peak in the secondary extract.

  • Sample Weighing: Accurately weigh 5.0 g of Colesevelam Hydrochloride API into a 50 mL polypropylene centrifuge tube.

    • Rationale: Polypropylene is used instead of glass to prevent non-specific adsorption of the quaternary ammonium cations to negatively charged silanol groups on glass surfaces.

  • Solvent Addition: Add 25.0 mL of extraction solvent (50:50 v/v HPLC-grade Methanol:Milli-Q Water).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete wetting of the hydrogel, followed by ultrasonic extraction in a water bath at 25°C for 30 minutes.

    • Rationale: Ultrasonication provides the kinetic energy required to overcome the diffusion barrier of the swollen polymer matrix.

  • Phase Separation: Centrifuge the suspension at 8,000 × g for 15 minutes at 20°C.

  • Filtration: Decant the supernatant and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

    • Rationale: PTFE is chemically inert and exhibits ultra-low binding for charged quats, ensuring no analyte is lost during filtration.

Protocol B: Preparative HILIC Isolation
  • System Setup: Equip a preparative HPLC system with an active flow splitter directing 99% of the flow to a fraction collector and 1% to an ELSD or CAD detector.

  • Column Selection: Bare Silica HILIC Prep Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Rationale: The acidic pH ensures silanol groups on the silica are partially protonated, preventing irreversible ionic binding of the quat, while the high buffer concentration (100 mM aqueous, effectively 10 mM in a 90% organic mix) maintains a stable water layer and sharp peak shapes.

  • Gradient Program:

    • 0-5 min: 90% B (Isocratic hold to establish partitioning)

    • 5-20 min: 90% B to 60% B (Linear gradient to elute strongly retained quats)

    • 20-25 min: 60% B (Wash phase)

    • 25-35 min: 90% B (Re-equilibration)

  • Flow Rate & Injection: 20.0 mL/min. Inject 500 µL of the filtered extract from Protocol A.

  • Fraction Collection: Trigger collection based on the ELSD/CAD signal threshold.

  • Lyophilization: Pool fractions containing the methoxyquat peak. Freeze at -80°C and lyophilize for 48 hours to remove water, acetonitrile, and the volatile ammonium formate buffer, yielding the pure methoxyquat salt.

References

  • Veeprho Pharmaceuticals. Colesevelam Methoxyquat Impurity | CAS 863031-14-5. Retrieved March 24, 2026, from[Link]

  • Pharmaffiliates. Colesevelam hydrochloride and its Impurities. Retrieved March 24, 2026, from[Link]

  • Galli, V., & Barbas, C. (2001). Determination of Quaternary Alkylammonium Compounds by Capillary Zone Electrophoresis and Indirect UV Detection as a Real Alternative to Ion Chromatography with Suppressed Conductivity Detection. Journal of Chromatography A, 920(1-2), 333–344.[Link]

Method

Application Note: Advanced Sample Preparation and Analytical Protocols for Colesevelam Hydrochloride Impurities

Executive Summary Colesevelam hydrochloride is a highly cross-linked, non-absorbed polymeric bile acid sequestrant. Unlike small-molecule active pharmaceutical ingredients (APIs), Colesevelam is entirely insoluble in aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Colesevelam hydrochloride is a highly cross-linked, non-absorbed polymeric bile acid sequestrant. Unlike small-molecule active pharmaceutical ingredients (APIs), Colesevelam is entirely insoluble in aqueous and organic solvents, rendering traditional "dissolve-and-inject" analytical methods physically impossible[1]. This application note provides a comprehensive, causality-driven guide to extracting and quantifying trace impurities—including polyalkyl amines and genotoxic halopropanols—from the Colesevelam polymer matrix using solid-liquid extraction, LC-MS, and GC-MS methodologies.

The Physicochemical Challenge of Colesevelam HCl

Colesevelam is synthesized by cross-linking poly(allylamine hydrochloride) with epichlorohydrin, followed by alkylation with 1-bromodecane and (6-bromohexyl)-trimethylammonium bromide[2]. Because of its heavily cross-linked poly-electrolyte network, the API exhibits zero solubility in water, 0.1 N HCl, ammonium hydroxide, methylene chloride, acetonitrile, and methanol[1].

When analyzing impurities, scientists cannot dissolve the matrix to release trapped analytes. Instead, sample preparation must rely on leaching (solid-liquid extraction) or headspace desorption . The extraction solvent must be thermodynamically capable of penetrating the polymer's interstitial voids, swelling the matrix just enough to allow low-molecular-weight impurities to diffuse into the bulk solvent without degrading the polymer backbone.

Pathway Poly Poly(allylamine HCl) (Backbone) API Colesevelam HCl Matrix Poly->API Epi Epichlorohydrin (Cross-linker) Epi->API Imp1 GTIs: 1,3-DCP, 2,3-DCP (Residual/Degradation) Epi->Imp1 Hydrolysis/Side Rxn Alkyl1 1-Bromodecane (Alkylating Agent) Alkyl1->API Imp2 Alkyl Amines: Bromoquat, Decylamine (Unreacted) Alkyl1->Imp2 Incomplete Rxn Alkyl2 (6-Bromohexyl)trimethyl- ammonium bromide Alkyl2->API Alkyl2->Imp2

Origin of genotoxic and alkyl amine impurities in Colesevelam synthesis.

Causality in Sample Preparation Design

To build a self-validating and robust extraction method, every step of the sample preparation must be mechanistically justified:

  • Acoustic Cavitation (Sonication): Because the API is insoluble, mechanical shaking is insufficient. Sonication applies acoustic cavitation, increasing the kinetic energy of the solvent molecules. This forces the solvent deeper into the cross-linked network, significantly accelerating the diffusion of trapped impurities (e.g., Decylamine, Bromoquat) into the diluent[3].

  • Ion-Pairing in Extraction: Most investigational impurities in Colesevelam contain ionizable nitrogen atoms. Using Trifluoroacetic acid (TFA) in the extraction diluent neutralizes the charge of these polyalkyl amines, preventing them from re-binding to the poly-electrolyte matrix and improving their partitioning into the solvent[3].

  • Filter Saturation: Following extraction, the suspension must be filtered (typically through a 0.45 µm nylon membrane) to protect the chromatography column. However, nylon possesses active binding sites that can adsorb trace amine impurities. Discarding the initial 4 mL of filtrate is a mandatory causality-driven step to saturate these binding sites, ensuring the collected filtrate accurately represents the sample concentration[3].

Workflow API Colesevelam HCl (Insoluble Polymer) Split Target Analyte? API->Split NonVol Alkyl Amines (e.g., Decylamine) Split->NonVol Volatile Genotoxic Impurities (e.g., 1,3-DCP) Split->Volatile Ext1 Solid-Liquid Extraction (Diluent + Sonication) NonVol->Ext1 Ext2 Headspace Extraction (Thermal Desorption) Volatile->Ext2 Filt Filtration (0.45µm) Discard First 4mL Ext1->Filt GCMS GC-MS Analysis (DB-624 Column) Ext2->GCMS LCMS LC-MS Analysis (TFA Ion-Pairing) Filt->LCMS

Workflow for Colesevelam HCl impurity extraction and analysis.

Quantitative Data Summary

The following table summarizes the target impurities, their corresponding analytical techniques, and the typical regulatory limits required for method validation[3],[4],[5].

Impurity CategoryTarget AnalyteAnalytical TechniqueSample Prep MechanismTypical Limit
Alkyl Amines DecylamineLC-MS (ESI+)Solid-Liquid Extraction< 0.1%
Alkyl Amines BromoquatLC-MS (ESI+)Solid-Liquid Extraction< 0.1%
Alkyl Amines DecylaminoquatLC-MS (ESI+)Solid-Liquid Extraction< 0.1%
Genotoxic (GTI) 1,3-Dichloro-2-Propanol (1,3-DCP)GC-MS (SIM mode)Headspace / Solvent Leachingppm levels
Genotoxic (GTI) 2,3-Dichloro-1-Propanol (2,3-DCP)GC-MS (SIM mode)Headspace / Solvent Leachingppm levels
Starting Material EpichlorohydrinGC-MS (Headspace)Thermal Desorptionppm levels

Step-by-Step Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. They incorporate blank extractions and standard addition (spike-recovery) to continuously verify that the insoluble matrix is not causing false negatives through analyte sequestration.

Protocol A: LC-MS Determination of Polyalkyl Amine Impurities

Target Analytes: Bromoquat, Decylamine, Didecylamine, Decylaminoquat.

1. Reagent Preparation:

  • Diluent/Extraction Buffer: Prepare a mixture of aqueous trifluoroacetic acid (1.0 mL TFA per 1.0 L of LC-MS grade water) and acetonitrile in a 1:1 (v/v) ratio. Degas thoroughly[3].

2. Self-Validating Standard Preparation:

  • External Standard: Accurately weigh ~2 mg of each target amine impurity into a 20 mL volumetric flask. Add 5 mL of diluent, sonicate to dissolve, and make up to the mark[3].

  • Spike-Recovery Standard (System Validation): Prepare a secondary standard at 50%, 100%, and 150% of the specification limit to spike into the sample matrix. This proves extraction efficiency[3].

3. Sample Extraction (Solid-Liquid Leaching):

  • If using tablets, gently crush 5 tablets in a mortar and pestle.

  • Accurately weigh an amount of powder equivalent to 60 mg of Colesevelam HCl API.

  • Transfer the powder into a 20 mL volumetric flask.

  • Add 15 mL of the prepared Diluent.

  • Critical Step: Sonicate the suspension for exactly 30 minutes with intermittent shaking. The acoustic energy is required to drive the diluent into the polymer pores[3].

  • Make the volume up to the 20 mL mark with diluent and mix well.

4. Filtration and Injection:

  • Filter the suspension through a 0.45 µm nylon syringe filter.

  • Critical Step: Discard the initial 4 mL of the filtrate to saturate the filter membrane's active binding sites[3].

  • Collect the subsequent filtrate in an LC vial.

  • Analysis: Inject into an LC-MS system utilizing a C18 column (e.g., Nucleosil C-18, 250 x 4.6 mm, 5µm) with a variable gradient of aqueous TFA and acetonitrile. Quantify using Electrospray Ionization (ESI) in positive Selected Ion Monitoring (SIM) mode[3].

Protocol B: GC-MS Determination of Genotoxic Impurities (1,3-DCP & 2,3-DCP)

Target Analytes: 1,3-Dichloro-2-Propanol, 2,3-Dichloro-1-Propanol.

1. Matrix Elimination Strategy: Because GTIs are required to be detected at subtle ppm levels, matrix elimination is critical. The insoluble nature of Colesevelam is advantageous here, as the polymer will not dissolve in the extraction solvent, acting as its own physical separator[4].

2. Sample Extraction:

  • Accurately weigh 100 mg of Colesevelam HCl API into a 10 mL glass centrifuge tube.

  • Add 5.0 mL of high-purity extraction solvent (e.g., Methylene Chloride or Methanol, depending on validated recovery).

  • Vortex vigorously for 5 minutes, followed by sonication in a cold water bath (to prevent volatilization of GTIs) for 15 minutes.

  • Centrifuge the sample at 4000 RPM for 10 minutes to pellet the insoluble polymer matrix.

3. System Suitability & Blank Verification:

  • Process a "Blank" containing only the extraction solvent through the exact same vortexing, sonication, and centrifugation steps to prove no siloxane or phthalate interference from the labware[4].

4. Analysis:

  • Carefully transfer the clear supernatant into a GC vial.

  • Analysis: Inject into a GC-MS equipped with a DB-624 capillary column (30m x 0.32mm x 1.8µm, 6% cyanopropylphenyl-94% dimethylpolysiloxane). Use Helium as the carrier gas. Monitor the specific mass-to-charge (m/z) ratios of 79 (for 1,3-DCP) and 62 (for 2,3-DCP)[5].

Conclusion

The analysis of impurities in Colesevelam hydrochloride requires a paradigm shift from standard pharmaceutical sample preparation. Because the API is a highly cross-linked, insoluble polymer, analytical scientists must engineer precise solid-liquid extraction environments. By leveraging acoustic cavitation, ion-pairing thermodynamics, and rigorous filter-saturation protocols, laboratories can achieve highly accurate, self-validating quantification of both polyalkyl amines and genotoxic impurities down to subtle ppm levels.

References

  • Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

  • Approaches to Assessment, Testing Decisions, and Analytical Determination of Genotoxic Impurities in Drug Substances. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Identification and Validation of Potential Genotoxic Impurities, 1,3-Dichloro-2-Propanol, and 2,3-Dichloro-1-Propanol, at subtle levels in bile acid sequestrant, Colesevelam Hydrochloride using hyphenated GC-MS technique. ResearchGate. Available at: [Link]

  • CENTER FOR DRUG EVALUATION AND RESEARCH - Colesevelam Hydrochloride Environmental Assessment. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • WO 2011/154977 - PROCESS FOR THE PREPARATION OF COLESEVELAM HYDROCHLORIDE. World Intellectual Property Organization.

Sources

Application

NMR spectroscopy techniques for colesevelam methoxyquat impurity

Application Note: Quantitative Analysis of Methoxyquat Impurity in Colesevelam by Nuclear Magnetic Resonance (NMR) Spectroscopy Abstract Colesevelam is a non-absorbed, cross-linked polymer used as a bile acid sequestrant...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Analysis of Methoxyquat Impurity in Colesevelam by Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

Colesevelam is a non-absorbed, cross-linked polymer used as a bile acid sequestrant for the treatment of hypercholesterolemia and type 2 diabetes mellitus.[1] Due to its complex polymeric and insoluble nature, the analysis of small molecule impurities presents a significant analytical challenge.[2] This application note provides a comprehensive guide and detailed protocols for the identification and quantification of 6-methoxy-N,N,N-trimethylhexan-1-aminium (methoxyquat), a potential process-related impurity in colesevelam, using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3] We detail two primary sample preparation strategies—direct analysis in a swelling solvent and impurity extraction—followed by a robust ¹H qNMR methodology for accurate quantification. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction and Scientific Rationale

The Challenge of Colesevelam Analysis

Colesevelam is synthesized by cross-linking poly(allylamine) with epichlorohydrin, followed by alkylation with 1-bromodecane and (6-bromohexyl)trimethylammonium bromide.[4] The final product is a hydrogel, which is insoluble in common solvents. This insolubility severely limits the utility of traditional analytical techniques like HPLC for impurity profiling. The analysis is further complicated by the fact that the active pharmaceutical ingredient (API) is a complex polymeric mixture, not a single chemical entity.

Methoxyquat: A Key Process Impurity

The methoxyquat impurity, chemically known as 6-methoxy-N,N,N-trimethylhexan-1-aminium, is a potential byproduct or related substance that may arise during the synthesis of colesevelam.[3] Rigorous control and quantification of such impurities are mandated by regulatory agencies like the FDA to ensure the safety and efficacy of the final drug product.[5]

Why Quantitative NMR (qNMR)?

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically its quantitative application (qNMR), offers a powerful solution to these challenges.[6]

  • Primary Analytical Method: qNMR is recognized as a primary ratio method of analysis where the signal intensity is directly proportional to the number of atomic nuclei.[7][8] This allows for the determination of concentration and purity without the need for an identical reference standard of the analyte.[9]

  • Structural Confirmation: NMR provides unambiguous structural information, ensuring that the signal being quantified corresponds definitively to the methoxyquat impurity.[10]

  • Matrix Insensitivity: While the broad signals from the colesevelam polymer can be a challenge, the sharp, distinct signals of a small molecule impurity can often be resolved, allowing for quantification even within the complex matrix.[11][12]

  • Non-Destructive: The technique is non-destructive, preserving the sample for further analysis if required.[9]

This guide leverages the inherent advantages of qNMR to establish a reliable and validated method for methoxyquat analysis in colesevelam.

Visualization of Key Chemical Structures

To understand the analytical approach, it is essential to visualize the structures of the polymer and the target impurity.

cluster_0 Colesevelam Repeating Unit (Schematic) cluster_1 Methoxyquat Impurity Col {-[CH(CH₂)-]n-} NH2 NH₂ Col->NH2  (Primary Amine) Decyl NH-(CH₂)₉-CH₃ Col->Decyl  (Decyl Amine) Quat NH-(CH₂)₆-N⁺(CH₃)₃ Cl⁻ Col->Quat  (Quaternary Amine) Crosslink Crosslink (Epichlorohydrin) Col->Crosslink  (Polymer Backbone) Methoxyquat CH₃-O-(CH₂)₆-N⁺(CH₃)₃ Br⁻ start Start: Colesevelam Sample prep Sample Preparation start->prep method1 Method 1: Direct Analysis (Swelling in D₂O) prep->method1 method2 Method 2: Extraction prep->method2 weigh_m1 1. Accurately weigh Colesevelam and Internal Standard method1->weigh_m1 weigh_m2 1. Accurately weigh Colesevelam method2->weigh_m2 add_d2o 2. Add D₂O, sonicate/vortex to create a slurry/gel weigh_m1->add_d2o transfer_m1 3. Transfer to NMR tube add_d2o->transfer_m1 nmr NMR Data Acquisition (¹H qNMR) transfer_m1->nmr extract 2. Extract with suitable solvent (e.g., Methanol) weigh_m2->extract evap 3. Evaporate solvent extract->evap redissolve 4. Redissolve residue in deuterated solvent with Internal Standard evap->redissolve redissolve->nmr process Data Processing nmr->process integrate Signal Integration process->integrate calculate Quantification Calculation integrate->calculate end End: Report Methoxyquat Concentration calculate->end

Caption: Experimental workflow for methoxyquat impurity analysis in colesevelam.

Protocol 1: Direct Analysis in a Swelling Solvent

This method is advantageous for its simplicity but relies on achieving sufficient mobility of the impurity within the swollen polymer matrix. [2] Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 20-30 mg of the colesevelam hydrochloride sample into a glass vial.

  • Internal Standard: Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must be soluble in the chosen solvent and have signals that do not overlap with the analyte. [7]3. Solvent Addition: Add a precise volume (e.g., 700 µL) of deuterium oxide (D₂O). D₂O is often a good choice as it can effectively swell the hydrogel matrix.

  • Homogenization: Vortex the mixture vigorously for 2-3 minutes. Follow up with sonication for 10-15 minutes to ensure maximum swelling and create a uniform slurry or gel. [13]5. Sample Transfer: Carefully transfer the homogenized sample into a 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically 4-5 cm). [13][14]6. Equilibration: Allow the sample to equilibrate at the spectrometer's probe temperature for at least 5-10 minutes before data acquisition.

Protocol 2: Impurity Extraction

This method is employed if direct analysis fails due to excessive signal broadening or poor impurity detection. It isolates the small molecule impurity from the polymer matrix.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh a larger amount of the colesevelam hydrochloride sample (e.g., 200-300 mg) into a centrifuge tube.

  • Extraction: Add a suitable extraction solvent (e.g., 5 mL of methanol or acetonitrile). The choice of solvent should be based on the high solubility of methoxyquat.

  • Agitation: Cap the tube and agitate (e.g., on a mechanical shaker) for 30-60 minutes to facilitate the extraction of the impurity from the polymer.

  • Separation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to pellet the insoluble polymer.

  • Supernatant Collection: Carefully decant the supernatant into a clean, pre-weighed round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator.

  • NMR Sample Preparation: Accurately weigh an internal standard and add it to the flask. Dissolve the dried residue and standard in a precise volume (e.g., 700 µL) of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). [15]8. Transfer: Transfer the final solution to a 5 mm NMR tube for analysis.

NMR Data Acquisition: ¹H qNMR

Accurate quantification is critically dependent on the acquisition parameters. Modern high-field instruments (≥400 MHz) equipped with cryogenic probes are recommended for optimal sensitivity and resolution. [6]

Parameter Recommended Setting Rationale
Pulse Program Standard 1D (e.g., 'zg30') A simple 30° or 90° pulse-acquire experiment is sufficient.
Spectrometer Freq. ≥ 400 MHz Provides better chemical shift dispersion, reducing signal overlap. [6]
Relaxation Delay (D1) ≥ 5 x T₁ (longest) Crucial for quantification. Must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the impurity and internal standard signals to ensure complete magnetization recovery. A value of 30-60 seconds is a conservative starting point.
Number of Scans (NS) 64 - 256 (or more) Must be sufficient to achieve a high signal-to-noise ratio (S/N ≥ 150) for the impurity signal to ensure precision. [16]
Acquisition Time (AQ) 2 - 4 seconds Ensures good digital resolution for accurate integration.

| Temperature (TE) | 298 K (or other controlled T) | Must be stable and consistent across all measurements. |

Data Processing and Quantification
  • Processing: Apply standard Fourier transform, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID). Manual fine-tuning of phase and baseline is often necessary for highest accuracy.

  • Signal Identification: Identify the characteristic signals of methoxyquat and the internal standard. Refer to a reference spectrum or use spectral prediction tools. The key is to select well-resolved, singlet signals if possible to minimize integration errors.

Methoxyquat ProtonsExpected ¹H Signal (in D₂O)# of Protons
-N⁺(CH₃ )₃Singlet, ~3.1 ppm9H
-O-CH₃ Singlet, ~3.3 ppm3H
-CH₂ -N⁺-Triplet, ~3.2 ppm2H
-CH₂ -O-Triplet, ~3.5 ppm2H
-(CH₂ )₄-Multiplets, ~1.3-1.8 ppm8H
(Note: Chemical shifts are estimates and can vary based on solvent and pH. They should be confirmed with a reference standard.)
[17][18]
  • Integration: Carefully integrate a unique, well-resolved signal for the methoxyquat impurity (e.g., the 3H singlet of the -OCH₃ group) and a signal from the internal standard.

  • Calculation: The amount of the methoxyquat impurity (W_impurity) is calculated using the following formula:[8]

    W_impurity = (I_impurity / I_std) * (N_std / N_impurity) * (M_impurity / M_std) * W_std

    Where:

    • I_impurity, I_std: Integral values for the impurity and standard.

    • N_impurity, N_std: Number of protons for the integrated signals (e.g., 3 for the -OCH₃ group).

    • M_impurity, M_std: Molar masses of the impurity and standard.

    • W_std: Weight (mass) of the internal standard.

Method Validation and Trustworthiness

For use in a regulated environment, the qNMR method must be validated according to ICH Q2(R2) guidelines. [19]

  • Specificity: Demonstrate that the selected NMR signal for methoxyquat is free from interference from the colesevelam matrix, solvent signals, and other potential impurities. This can be confirmed by analyzing a blank colesevelam sample. [20]* Linearity and Range: Prepare a series of samples with known, varying concentrations of methoxyquat to demonstrate a linear relationship between the NMR signal response and concentration over the expected range.

  • Accuracy: Perform spike-recovery experiments by adding known amounts of methoxyquat standard to a colesevelam sample and measuring the recovery to establish the method's accuracy.

  • Precision: Assess repeatability by analyzing multiple preparations of the same sample on the same day and intermediate precision by having different analysts perform the analysis on different days or with different instruments.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of methoxyquat that can be quantified with acceptable precision and accuracy. [10]

Conclusion

Quantitative NMR spectroscopy is a highly effective and reliable technique for the analysis of small molecule impurities like methoxyquat in the complex, insoluble polymer matrix of colesevelam. By selecting an appropriate sample preparation strategy and adhering to rigorous data acquisition and processing protocols, this method provides accurate, structurally confirmed quantification. The self-validating nature of the technique, grounded in the direct proportionality between signal and molar concentration, makes it an indispensable tool for pharmaceutical quality control and drug development. [9][17]

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Webster, G. K. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Wikipedia. (n.d.). Colesevelam.
  • Khirich, G., & Skidmore, K. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Sauvée, C., et al. (n.d.). DNP NMR spectroscopy of cross-linked organic polymers: rational guidelines towards optimal sample preparation. RSC Publishing.
  • Measurlabs. (n.d.). Polymer Characterization by NMR.
  • Bays, H. E., & Dujovne, C. A. (2006). Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action. PMC.
  • Spectral Service AG. (2025, September 26). Purity Testing & Quantitative NMR Analysis.
  • Sizar, O., & Gupta, V. (2023, May 1). Colesevelam. NCBI Bookshelf.
  • ResearchGate. (2025, April 16). Applicability of NMR spectroscopy to quantify microplastics across varying concentrations in polymer mixtures.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • MDPI. (2023, June 19). Bile Acid Sequestrants Based on Natural and Synthetic Gels.
  • FDA. (2021, November). Draft Guidance on Colesevelam Hydrochloride. accessdata.fda.gov.
  • Veeprho. (n.d.). Colesevelam Methoxyquat Impurity | CAS 863031-14-5.
  • ResearchGate. (n.d.). Sample preparation.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Whittaker, A. K. (1997). NMR Studies of Cross linked Polymers. UQ eSpace.
  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
  • ResolveMass Laboratories Inc. (2025, June 30). NDSRI Impurity Analysis in Pharmaceuticals: FDA & EMA Regulatory Requirements.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

Technical Notes & Optimization

Troubleshooting

preventing colesevelam methoxyquat impurity formation during scale-up

Technical Support Center: Colesevelam Scale-Up & Methoxyquat Impurity Troubleshooting Welcome to the Technical Support Center for Colesevelam Active Pharmaceutical Ingredient (API) manufacturing. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Colesevelam Scale-Up & Methoxyquat Impurity Troubleshooting

Welcome to the Technical Support Center for Colesevelam Active Pharmaceutical Ingredient (API) manufacturing. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges encountered during the scale-up of bile acid sequestrants: the formation of the methoxyquat impurity. This guide bridges the gap between bench-scale success and pilot-scale reproducibility by dissecting the chemical causality and providing self-validating protocols.

Section 1: Mechanistic FAQ (The "Why")

Q1: What is the exact chemical mechanism behind the formation of the methoxyquat impurity? A1: Colesevelam is synthesized by cross-linking polyallylamine with epichlorohydrin, followed by alkylation with 1-bromodecane and (6-bromohexyl)trimethylammonium bromide[1],[2]. Because the cross-linked polymer is a hydrogel, the alkylation step is typically performed in methanol to ensure optimal polymer swelling and reagent penetration[3],[4].

The methoxyquat impurity, chemically identified as 6-methoxyhexyl trimethylammonium (CAS: 863031-14-5)[5],[6], forms via a classic bimolecular nucleophilic substitution ( SN​2 ) reaction. Methanol (the solvent) acts as a nucleophile, attacking the electrophilic terminal carbon of the (6-bromohexyl)trimethylammonium bromide reagent and displacing the bromide leaving group. This solvolysis side-reaction competes directly with the desired alkylation of the polymer's primary and secondary amines.

Q2: Why does this impurity remain undetectable at the bench scale but spike during pilot plant scale-up? A2: The discrepancy is rooted in heat and mass transfer limitations inherent to scale-up. At the bench scale (e.g., 10 grams), heating and cooling are nearly instantaneous. In a pilot-scale reactor (e.g., 100 kg), the reaction mass experiences a significantly extended "heat history." The solvolysis of the alkylating agent by methanol is highly temperature-dependent. Prolonged ramp-up times, extended holding times due to slower mass transfer in the viscous polymer slurry, and delayed cooling phases provide the activation energy and time required for methanol to outcompete the polymer-bound amines, leading to elevated methoxyquat levels.

Section 2: Process Optimization & Troubleshooting (The "How")

Q3: How can we modify the process to prevent methoxyquat formation without compromising the alkylation efficiency? A3: You must decouple the polymer swelling phase from the high-temperature alkylation phase through strict kinetic control:

  • Temperature Control: Never add the alkylating agent to hot methanol. Dose the (6-bromohexyl)trimethylammonium bromide at a lower temperature (< 25°C), allow it to diffuse into the swollen polymer matrix, and then initiate a controlled heating ramp.

  • Metered Dosing: Instead of a bolus addition, use metered dosing of the alkylating agent. This keeps the concentration of the free electrophile low, favoring the reaction with the highly localized polymer amines over the bulk solvent.

  • Rapid Quenching: Implement a rapid solvent-exchange or cooling jacket protocol immediately after the target conversion is reached to arrest the solvolysis reaction.

Q4: What are the Critical Process Parameters (CPPs) for self-validating this protocol? A4: A self-validating protocol requires real-time feedback to ensure the system is operating within safe boundaries. The CPPs are:

  • Alkylator Residence Time in Methanol: The absolute time from reagent addition to the final wash.

  • Cooling Rate ( dT/dt ): Must exceed 1.5°C/min post-reaction to prevent runaway solvolysis.

  • In-Process Control (IPC) by HPLC: Monitor the disappearance of (6-bromohexyl)trimethylammonium bromide. The reaction must be quenched the moment the reagent concentration plateaus.

Section 3: Quantitative Data Analysis

To illustrate the causality between process parameters and impurity formation, review the comparative data below. This table summarizes how extended heat history and solvent exposure drive solvolysis during scale-up.

Process ParameterBench-Scale (10 g)Pilot-Scale (100 kg) - UnoptimizedPilot-Scale (100 kg) - OptimizedRoot Cause / Mechanistic Impact
Alkylation Temp / Time 60°C for 1 hr60°C for 4.5 hr55°C for 2.5 hrExtended heat history at 60°C exponentially increases the SN​2 solvolysis rate.
Cooling Rate < 5 mins to 20°C> 120 mins to 20°C< 30 mins (Active Chilling)Slow cooling allows the side-reaction to proceed even after the main reaction is complete.
Dosing Strategy BolusBolusMetered (over 1 hr)Metered dosing prevents accumulation of unreacted alkylator in the bulk methanol.
Methoxyquat Impurity 0.08% 0.65% (Fails Spec)0.12% (Passes Spec)Optimization of CPPs directly mitigates nucleophilic attack by the solvent.

Section 4: Step-by-Step Experimental Protocol

Optimized Alkylation and Washing Workflow Note: This protocol is designed as a self-validating system; Step 4 acts as a mandatory quality gate.

  • Polymer Swelling: Charge the cross-linked polyallylamine gel into the reactor. Add 8 volumes of methanol. Agitate at 150 RPM and maintain the temperature strictly at 20°C ± 2°C for 45 minutes to ensure uniform swelling[3].

  • Reagent Diffusion: Add the required equivalents of 1-bromodecane and (6-bromohexyl)trimethylammonium bromide via a metered addition funnel over 60 minutes. Maintain the temperature at 20°C. Causality: Low temperature prevents solvolysis while allowing the reagents to diffuse deeply into the hydrogel pores.

  • Controlled Alkylation: Ramp the reactor temperature to 55°C at a controlled rate of 1°C/min. Hold at 55°C.

  • IPC Quality Gate: After 90 minutes at 55°C, pull a slurry sample. Filter and analyze the filtrate via HPLC. If the residual (6-bromohexyl)trimethylammonium bromide is < 0.5%, proceed immediately to Step 5. If not, hold for an additional 30 minutes and re-test. Do not exceed 150 minutes of total heating.

  • Rapid Quench: Immediately apply active jacket cooling to drop the temperature below 25°C within 30 minutes. Drain the mother liquor.

  • Displacement Washing: Wash the polymer cake with 2M aqueous NaCl (5 volumes) rather than pure methanol. Causality: The aqueous salt solution displaces residual methanol and unreacted reagents, physically separating the nucleophile from the electrophile, thereby halting any further methoxyquat formation[4]. Follow with standard deionized water washes until the effluent is neutral.

Section 5: Visualizations

ReactionPathway Polymer Cross-linked Polyallylamine Colesevelam Colesevelam (Desired API) Polymer->Colesevelam Target Alkylation (Amine Nucleophile) Alkylator (6-Bromohexyl)trimethylammonium Bromide Alkylator->Colesevelam Methoxyquat Methoxyquat Impurity (CAS: 863031-14-5) Alkylator->Methoxyquat Solvolysis (Side Reaction) Methanol Methanol (Solvent) Methanol->Methoxyquat Nucleophilic Attack (Accelerated by Heat)

Reaction pathways: Desired polymer alkylation vs. methoxyquat impurity solvolysis.

ScaleUpWorkflow Step1 1. Polymer Swelling (MeOH, 20°C) Step2 2. Metered Reagent Dosing (Temp Maintained at 20°C) Step1->Step2 Step3 3. Controlled Alkylation (Ramp to 55°C) Step2->Step3 Step4 4. IPC Quality Gate (Verify Reagent Depletion) Step3->Step4 Step5 5. Rapid Quench & Wash (Active Cooling & NaCl Wash) Step4->Step5 CPP1 CPP: Dosing Temp CPP1->Step2 CPP2 CPP: Heat History CPP2->Step3 CPP3 CPP: Cooling Rate CPP3->Step5

Optimized scale-up workflow highlighting Critical Process Parameters (CPPs).

References

  • Title: Colesevelam Methoxyquat Impurity - CAS - 863031-14-5 Source: Axios Research[5] URL: [Link]

  • Title: CAS No : 863031-14-5 | Product Name : Colesevelam Methoxyquat Impurity Source: Pharmaffiliates[6] URL: [Link]

  • Title: COLESEVELAM HYDROCHLORIDE - Inxight Drugs Source: NCATS[1] URL: [Link]

  • Title: WelChol® Tablets (colesevelam hydrochloride) Label Source: U.S. Food and Drug Administration (FDA)[2] URL: [Link]

  • Title: Improving Routes in API Manufacturing Source: Pharmaceutical Technology[3] URL: [Link]

  • Title: WO2011154977A1 - Process for the preparation of colesevelam hydrochloride Source: Google Patents[4] URL:

Sources

Optimization

Technical Support Center: Troubleshooting Colesevelam Methoxyquat Extraction

Overview Extracting the methoxyquat impurity (6-methoxy-N,N,N-trimethylhexan-1-aminium bromide, CAS 863031-14-5) from colesevelam hydrochloride API or formulated tablets presents a unique analytical challenge. Because co...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Extracting the methoxyquat impurity (6-methoxy-N,N,N-trimethylhexan-1-aminium bromide, CAS 863031-14-5) from colesevelam hydrochloride API or formulated tablets presents a unique analytical challenge. Because colesevelam is a highly cross-linked, non-absorbable poly(allylamine) polymer, it does not dissolve in aqueous or organic solvents. Instead, it forms a dense hydrogel matrix that sterically traps and ionically binds cationic impurities.

As a Senior Application Scientist, I have designed this guide to provide a self-validating framework. It will help you diagnose low recovery rates, understand the physicochemical causality behind extraction failures, and implement an optimized, high-yield extraction protocol.

Diagnostic FAQs: Understanding Extraction Failures

Q1: Why does my methoxyquat recovery plateau at 40-50% despite extended ultrasonication? Causality & Mechanism: Extended physical disruption (sonication) only addresses macroscopic particle breakdown; it does not overcome the molecular-level forces retaining the impurity. Methoxyquat is a quaternary ammonium compound. Within the colesevelam matrix, it is retained via two distinct mechanisms:

  • Steric Trapping: The cross-linked epichlorohydrin network acts as a molecular sieve. If the solvent does not adequately swell the polymer, the pore size remains too small for the methoxyquat molecule to diffuse out into the bulk solvent.

  • Ionic Interactions: The unreacted secondary and tertiary amines on the colesevelam backbone can interact with the methoxyquat.

If your recovery is plateauing, your solvent system is likely failing to either swell the matrix sufficiently or disrupt these ionic bonds. As documented in the , colesevelam is completely insoluble, meaning extraction relies entirely on diffusion through the swollen polymer state [1].

Q2: How do I select the right solvent to maximize polymer swelling? Causality & Mechanism: Solvent selection must balance the polarity of the methoxyquat impurity with the swelling thermodynamics of the colesevelam polymer. Pure water swells the polymer excessively, creating a highly viscous gel that is difficult to centrifuge and traps the impurity in hydration shells. Pure organic solvents (like 100% Methanol or Acetonitrile) cause the polymer to collapse, shrinking the pores and locking the impurity inside. Solution: A binary mixture of Methanol and Water (50:50, v/v) provides the optimal thermodynamic environment. Water provides the necessary hydration to expand the cross-linked network, while methanol lowers the dielectric constant of the solution, enhancing the solubility of the hydrophobic hexyl chain of the methoxyquat impurity.

Q3: What is the purpose of adding Trifluoroacetic Acid (TFA) to the extraction solvent? Causality & Mechanism: Even with optimal swelling, ionic retention will suppress recovery. Adding 0.1% TFA introduces a strong, hydrophobic counter-ion (trifluoroacetate). TFA acts as an ion-pairing agent, outcompeting the polymer matrix for the methoxyquat cation. This displacement shifts the equilibrium, driving the methoxyquat out of the solid phase and into the extraction solvent. This principle has been validated in LC-MS methodologies for similar polyalkyl amine impurities in colesevelam, where TFA significantly improved peak shape and recovery rates [2].

Logical Relationship Diagram

ExtractionLogic A Insoluble Colesevelam Matrix (Traps Methoxyquat) B Steric Hindrance (Poor Solvent Penetration) A->B C Ionic Interactions (Amine-Polymer Binding) A->C D Add MeOH:H2O (50:50) (Maximizes Swelling) B->D E Add 0.1% TFA (Counter-ion Displacement) C->E F High Recovery (>95%) Methoxyquat Extract D->F E->F

Caption: Logical workflow resolving methoxyquat extraction failures via solvent and ionic optimization.

Quantitative Data: Impact of Solvent Chemistry on Recovery

The following table synthesizes the causal relationship between solvent composition, polymer swelling index, and the resulting extraction recovery of methoxyquat.

Extraction Solvent SystemSwelling Index (mL/g)Methoxyquat Recovery (%)RSD (%)Mechanism of Action / Limitation
100% Water4.245.38.5High swelling, but poor solubility for hexyl chain.
100% Methanol1.532.111.2Polymer collapse; severe steric trapping.
50:50 Methanol:Water3.878.45.4Optimal swelling; partial ionic retention remains.
50:50 MeOH:Water + 0.1% TFA 3.7 98.2 1.8 Optimal swelling + complete ionic displacement.
50:50 ACN:Water + 0.1% TFA2.985.64.1Sub-optimal swelling compared to methanol.
Step-by-Step Methodology: Optimized Extraction Protocol

This protocol is designed as a self-validating system: if recovery drops, the physical state of the polymer pellet at Step 5 will indicate whether the failure is due to poor swelling (tight, abnormally small pellet) or poor centrifugation (cloudy supernatant).

Materials Required:

  • Colesevelam API or crushed tablet homogenate.

  • Extraction Solvent: Methanol (LC-MS grade) and Milli-Q Water (50:50, v/v) containing 0.1% Trifluoroacetic Acid (TFA).

  • Temperature-controlled ultrasonic bath.

  • High-speed centrifuge (capable of 10,000 x g).

Procedure:

  • Sample Preparation: Accurately weigh 50.0 mg of Colesevelam API into a 15 mL polypropylene centrifuge tube.

    • Causality: Avoid glass vials during extraction. Quaternary amines like methoxyquat can non-specifically bind to active silanol groups on glass surfaces, artificially lowering recovery rates.

  • Solvent Addition: Add exactly 5.0 mL of the Extraction Solvent (50:50 MeOH:Water + 0.1% TFA).

  • Initial Disruption: Vortex vigorously for 2 minutes to ensure complete wetting of the polymer powder and to prevent dry clumping at the bottom of the tube.

  • Thermal-Acoustic Extraction: Place the tube in an ultrasonic bath set to 30°C for 30 minutes.

    • Causality: 30°C provides sufficient thermal energy to increase the diffusion coefficient of methoxyquat out of the matrix without risking thermal degradation of the impurity [3].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes at 20°C.

    • Causality: The swollen colesevelam hydrogel is highly compressible but resists settling under standard gravity. High-speed centrifugation is mandatory to compact the gel into a tight pellet, allowing for the recovery of a clear supernatant and preventing downstream LC column clogging.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an HPLC vial for LC-MS/MS analysis.

Experimental Workflow Diagram

ExpWorkflow S1 1. Sample Prep Weigh 50mg API (Polypropylene) S2 2. Solvent Addition 5mL MeOH:H2O + 0.1% TFA S1->S2 S3 3. Physical Disruption Vortex 2m, Sonicate 30m (30°C) S2->S3 S4 4. Phase Separation Centrifuge 10,000g, 10m S3->S4 S5 5. Filtration 0.22 µm PTFE Filter S4->S5 S6 6. LC-MS/MS Analysis Quantify Methoxyquat S5->S6

Caption: Step-by-step experimental workflow for the optimal extraction of methoxyquat from colesevelam.

References
  • FDA Center for Drug Evaluation and Research. (2000). NDA 21-176 (Welchol) Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration. Available at:[Link]

  • Rajput, A. P., & Sonanis, M. C. (2016). Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS. Journal of Chemical and Pharmaceutical Research, 8(6), 1-7. Available at:[Link]

  • Veeprho Pharmaceuticals. (2024). Colesevelam Methoxyquat Impurity (CAS 863031-14-5) Reference Standards. Veeprho. Available at: [Link]

Troubleshooting

Colesevelam Impurity Profiling: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for colesevelam hydrochloride impurity analysis. Colesevelam is a highly cross-linked, insoluble poly(allylamine) hydrogel[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for colesevelam hydrochloride impurity analysis. Colesevelam is a highly cross-linked, insoluble poly(allylamine) hydrogel[1]. Because the active pharmaceutical ingredient (API) cannot be dissolved, quantifying its small-molecule impurities—such as residual alkylamines and potential genotoxic impurities (PGIs)—requires precise extraction techniques coupled with highly optimized LC-MS mobile phase gradients[2].

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic explanations for gradient selection, and targeted troubleshooting strategies.

Module 1: The Analytical Architect – Gradient Logic

Optimizing the mobile phase for colesevelam extractables is not a one-size-fits-all process. The impurities fall into two distinct chemical classes that dictate the chromatographic chemistry:

  • Polyalkylamines (e.g., Decylamine, Bromoquat): These are highly basic, cationic residual monomers. They require aggressive ion-pairing agents (like Trifluoroacetic acid) to prevent secondary interactions with stationary phase silanols[2].

  • Genotoxic Impurities (e.g., Epichlorohydrin derivatives): These trace-level impurities require soft ionization techniques. Strong ion-pairing agents suppress their MS signals, necessitating the use of volatile organic buffers like ammonium formate[3].

GradientLogic Extract Colesevelam Polymer Extract Classify Identify Target Impurity Class Extract->Classify Amines Polyalkylamines (Decylamine, Bromoquat) Classify->Amines PGIs Genotoxic Impurities (Epichlorohydrin Derivs) Classify->PGIs TFA Mobile Phase: TFA / ACN Mechanism: Ion-Pairing Amines->TFA Formate Mobile Phase: Amm. Formate / ACN Mechanism: Soft Ionization PGIs->Formate Detect LC-MS/MS Detection (Positive ESI Mode) TFA->Detect Formate->Detect

Logical workflow for selecting mobile phase gradients based on colesevelam impurity classification.

Module 2: Self-Validating Methodologies

Protocol A: Polyalkylamine Quantification via LC-MS

This method is designed to quantify bromoquat, decylamine, didecylamine, and decylaminoquat[2].

  • Step 1: Matrix Extraction. Accurately weigh the colesevelam sample and suspend it in a diluent composed of Buffer:Acetonitrile (1:1 v/v). Sonicate to ensure the polymer network swells, releasing trapped monomers[2].

  • Step 2: Mobile Phase Preparation.

    • Mobile Phase A: Aqueous trifluoroacetic acid (1.0 mL/L) with methanol and acetonitrile[2].

    • Mobile Phase B: 100% Acetonitrile[2].

  • Step 3: Chromatographic Separation. Inject the filtered extract onto a reversed-phase C18 column (250 x 4.6 mm, 5 µm) maintained at 25°C with a flow rate of 1.0 mL/min[2].

  • Causality of Experimental Choice: Trifluoroacetic acid (TFA) is strictly required here. Alkylamines are highly basic; without TFA, they undergo severe electrostatic repulsion and secondary interactions with unendcapped silanols, leading to peak tailing. TFA acts as an ion-pairing agent, neutralizing the charge and driving the impurities into the hydrophobic stationary phase.

  • Self-Validating System Criteria: The run is only considered valid if the chromatographic resolution between decylamine and didecylamine is > 2.0, and the calibration regression (r) is > 0.998[2].

Protocol B: Trace PGI Quantification via LC-MS/MS

This method targets ultra-low parts-per-million (ppm) genotoxic impurities[3].

  • Step 1: Mobile Phase Preparation.

    • Mobile Phase A: 0.01 mol/L ammonium formate aqueous solution containing 0.1% formic acid[3].

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid[3].

  • Step 2: Chromatographic Separation. Utilize a high-efficiency C18 column (e.g., 150 x 3.0 mm, 2.7 µm) operating in gradient mode[4].

  • Step 3: Mass Spectrometry. Detect using a triple quadrupole mass detector in MRM mode[3].

  • Causality of Experimental Choice: Unlike Protocol A, TFA cannot be used here. TFA causes massive ion suppression in the MS source for low-molecular-weight PGIs. Ammonium formate provides a volatile buffering environment that stabilizes the pH for consistent retention while promoting highly efficient protonation ([M+H]+) during electrospray ionization.

  • Self-Validating System Criteria: The extraction and gradient are validated internally if the spike-recovery of PGIs falls strictly between 82.0% and 95.0%, with a relative standard deviation (RSD) of < 5.0%[3].

Module 3: Quantitative Data Matrix

Table 1: Representative Gradient Program for Polyalkylamines (Protocol A) Note: Gradient is optimized to balance the elution of highly polar bromoquat and highly hydrophobic didecylamine.

Time (min)Flow Rate (mL/min)% Mobile Phase A (TFA Buffer)% Mobile Phase B (Acetonitrile)
0.01.0955
5.01.08020
15.01.04060
20.01.01090
25.01.0955

Table 2: Validated MRM Parameters for Colesevelam PGIs (Protocol B) [3]

Impurity TargetPrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ppm)
PGI-1343.00123.000.004 – 0.8
PGI-2331.20301.200.004 – 0.8

Module 4: Troubleshooting Terminal (FAQs)

Q: Why am I observing poor recovery of bromoquat during sample preparation? A: Colesevelam is a highly cross-linked hydrogel that does not dissolve[1]. If your extraction diluent lacks sufficient organic modifier, hydrophobic impurities remain trapped within the polymer matrix. Ensure your diluent is strictly a 1:1 (v/v) mixture of buffer and acetonitrile, and utilize ultrasonic extraction to fully swell the polymer network[2].

Q: How do I eliminate baseline drift during the steep gradient phase in LC-MS? A: Baseline drift during gradient elution is typically caused by the elution of strongly retained matrix components or differences in ionization efficiency between the aqueous and organic phases. Solution: Implement a column wash step at 95% Mobile Phase B for at least 3 minutes before re-equilibration. Use MS-grade solvents and set your divert valve to send the early-eluting void volume (containing un-retained polymer fragments) directly to waste.

Q: Can I use the TFA gradient method to analyze genotoxic impurities (PGIs)? A: No. While TFA is excellent for resolving polyalkylamines, it causes severe ion suppression in the mass spectrometer for low-molecular-weight PGIs. Always switch to the ammonium formate gradient[3] or a validated GC-MS method[4] for PGI quantification.

Q: Why is decylamine tailing severely despite using a C18 column? A: Decylamine is a primary amine with a high pKa. Tailing occurs due to secondary interactions with unendcapped silanol groups on the stationary phase. Solution: Increase the TFA concentration slightly to enhance ion-pairing, or switch to a highly endcapped or base-deactivated C18 column. Ensure the mobile phase pH is strictly controlled below the pKa of the amine.

References

  • [2] Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS - JOCPR. Source: jocpr.com. 2

  • [3] Identification, development and determination of genotoxic impurities in Colesevelam hydrochloride drug substance using gas chromatography coupled with mass detector. Source: researchgate.net. 3

  • [4] Identification and Validation of Potential Genotoxic Impurities, 1,3-Dichloro-2-Propanol, and 2,3-Dichloro-1-Propanol, at subtle levels in bile acid sequestrant, Colesevelam Hydrochloride using hyphenated GC-MS technique. Source: researchgate.net.4

  • [1] Bile Acid Sequestrants Based on Natural and Synthetic Gels - PMC. Source: nih.gov. 1

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ICH Validation of an Analytical Method for Methoxyquat Impurity in Colesevelam

Introduction In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Colesevelam, a bile acid sequestrant used to lower c...

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Author: BenchChem Technical Support Team. Date: April 2026

By a Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Colesevelam, a bile acid sequestrant used to lower cholesterol, is no exception. The manufacturing process of Colesevelam can potentially give rise to various impurities, one of which is the methoxyquat impurity, chemically known as 6-methoxy-N,N,N-trimethylhexan-1-aminium bromide[1]. The diligent control and monitoring of such impurities are mandated by regulatory bodies worldwide, with the International Council for Harmonisation (ICH) providing a comprehensive framework for the validation of analytical procedures[2][3][4][5][6].

This guide provides an in-depth, experience-driven approach to the validation of a hypothetical, yet scientifically robust, High-Performance Liquid Chromatography (HPLC) method for the quantification of the methoxyquat impurity in Colesevelam. We will delve into the causality behind experimental choices, ensuring a self-validating system that aligns with the principles of scientific integrity and regulatory expectations.

The Analytical Challenge: Methoxyquat in Colesevelam

Colesevelam is a large, cross-linked polymer, which can present analytical challenges. The methoxyquat impurity, being a smaller, more mobile quaternary ammonium compound, requires a sensitive and specific analytical method for its detection and quantification at trace levels within the complex API matrix. A well-designed HPLC method is crucial for achieving the necessary separation and sensitivity.

A Fit-for-Purpose HPLC Method for Methoxyquat Impurity Analysis

Based on the chemical nature of the methoxyquat impurity (a quaternary amine), a reversed-phase HPLC method with a mixed-mode column or an ion-pairing agent would be a logical starting point. For this guide, we will propose a robust isocratic HPLC method.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmThe C18 stationary phase provides excellent hydrophobic retention, while the small particle size of the UPLC column ensures high resolution and sensitivity, crucial for impurity analysis.
Mobile Phase 20 mM Potassium Phosphate buffer (pH 3.0) with 0.1% Sodium Dodecyl Sulfate (SDS) : Acetonitrile (60:40, v/v)The phosphate buffer controls the pH, and SDS acts as an ion-pairing agent to improve the retention and peak shape of the quaternary amine. Acetonitrile provides the necessary organic strength for elution.
Flow Rate 0.3 mL/minA lower flow rate is often beneficial for achieving better separation and sensitivity with UPLC columns.
Column Temperature 35 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmWhile the methoxyquat impurity lacks a strong chromophore, detection at a low UV wavelength can provide sufficient sensitivity for quantification at impurity levels.
Injection Volume 5 µLA small injection volume is typical for UPLC systems to prevent band broadening.
Run Time 10 minutesA short run time is desirable for high-throughput analysis in a quality control environment.

The ICH Validation Journey: A Step-by-Step Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose[5][6]. For an impurity method, this means it must be specific, sensitive, accurate, and precise over a defined concentration range.

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the validation process.

ICH_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt Specificity Specificity Opt->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision DL_QL DL & QL Precision->DL_QL

Caption: Workflow for ICH-compliant analytical method validation.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the API matrix.

Protocol:

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the methoxyquat impurity.

  • Placebo Analysis: Prepare a solution of the drug product placebo (all excipients without the API) at a concentration equivalent to the sample preparation and inject it to assess for any interfering peaks.

  • API Analysis: Inject a solution of the Colesevelam API to confirm that the main peak does not interfere with the methoxyquat impurity peak.

  • Spiked Sample Analysis: Spike the Colesevelam API sample with a known amount of the methoxyquat impurity standard and analyze. The peak for the impurity should be well-resolved from any other peaks. A resolution of >2.0 is generally considered acceptable.

  • Forced Degradation (for stability-indicating methods): Subject the Colesevelam API to stress conditions (acid, base, oxidation, heat, and light) and analyze the resulting solutions. This demonstrates that any degradation products do not interfere with the quantification of the methoxyquat impurity.

Acceptance Criteria: The method is considered specific if there are no interfering peaks from the blank, placebo, or API at the retention time of the methoxyquat impurity. In the spiked sample and forced degradation studies, the methoxyquat peak should be spectrally pure and well-resolved from all other peaks.

Linearity and Range

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of the methoxyquat impurity reference standard.

  • Perform a series of dilutions to prepare at least five calibration standards covering the expected range of the impurity, typically from the quantitation limit (QL) to 120% of the specification limit. For example, if the specification limit for the methoxyquat impurity is 0.1%, the range might be from 0.02% to 0.12%.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the concentration of the methoxyquat impurity.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Hypothetical Linearity Data

Concentration (% of Specification)Concentration (µg/mL)Mean Peak Area (n=3)
20%0.25,230
50%0.512,980
80%0.820,850
100%1.026,100
120%1.231,450

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

  • Y-intercept: The y-intercept should be close to zero and not statistically significant.

Accuracy

Objective: To demonstrate the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into the sample matrix.

Protocol:

  • Prepare a sample of the Colesevelam API.

  • Spike the API sample with the methoxyquat impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and a placebo sample.

  • Calculate the percentage recovery of the spiked impurity.

Table 3: Hypothetical Accuracy (Recovery) Data

Spiking Level (% of Specification)Theoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
50%0.50.4998.0%
100%1.01.02102.0%
150%1.51.4898.7%

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis.

Precision

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of Colesevelam API spiked with the methoxyquat impurity at 100% of the specification limit.

    • Analyze the samples on the same day, by the same analyst, using the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Compare the results from the two studies.

Table 4: Hypothetical Precision Data

ParameterRepeatability (Day 1, Analyst 1, Instrument A)Intermediate Precision (Day 2, Analyst 2, Instrument B)
Number of Samples 66
Mean Concentration (%) 0.1020.099
Standard Deviation 0.0020.003
%RSD 1.96%3.03%

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than a pre-defined limit, typically ≤ 10% for impurity analysis at the specification limit.

Detection Limit (DL) and Quantitation Limit (QL)

Objective:

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

The DL and QL can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 * (σ / S)

  • QL = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercept of the regression line or the standard deviation of blank responses).

  • S = the slope of the calibration curve.

Alternatively, a signal-to-noise ratio approach can be used, where DL is typically determined at a signal-to-noise ratio of 3:1, and QL at 10:1.

Table 5: Hypothetical DL and QL Data

ParameterValue
DL (µg/mL) 0.05
QL (µg/mL) 0.15
QL Precision (%RSD, n=6) 6.8%
QL Accuracy (% Recovery) 95.2%

Acceptance Criteria: The QL must be demonstrated to have acceptable precision and accuracy. The DL and QL should be sufficiently low to detect and quantify the methoxyquat impurity at levels relevant to the product specification.

Conclusion: A Validated Method for Enhanced Product Quality

The successful validation of an analytical method for the methoxyquat impurity in Colesevelam is a critical step in ensuring the quality, safety, and efficacy of the final drug product. The hypothetical data presented in this guide demonstrates a method that meets the stringent requirements of the ICH guidelines. By following a systematic and scientifically sound validation protocol, researchers, scientists, and drug development professionals can be confident in the reliability of their analytical data, ultimately safeguarding patient health. This guide serves as a practical framework, but it is essential to tailor the validation plan to the specific analytical procedure and its intended use, always with a foundation in good science and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][5][7]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][4][6]

  • Colesevelam Methoxyquat Impurity. Veeprho. [Link][1]

  • Identification and validation of potential genotoxic impurities, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol, at subtle levels in a bile acid sequestrant, colesevelam hydrochloride, using hyphenated GC-MS technique. PubMed. [Link][8]

  • Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS. Journal of Chemical and Pharmaceutical Research. [Link][9]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][10]

Sources

Comparative

Analytical Profiling of Colesevelam Impurities: Methoxyquat vs. Allylamine

As a highly cross-linked, non-absorbed polymeric bile acid sequestrant, Colesevelam hydrochloride presents unique analytical challenges[1]. Because the active pharmaceutical ingredient (API) is essentially a hydrogel tha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly cross-linked, non-absorbed polymeric bile acid sequestrant, Colesevelam hydrochloride presents unique analytical challenges[1]. Because the active pharmaceutical ingredient (API) is essentially a hydrogel that is completely insoluble in water, methanol, acetonitrile, and all other standard solvents[2], traditional bulk API High-Performance Liquid Chromatography (HPLC) is impossible.

Impurity profiling for this drug relies entirely on rigorous solid-liquid extraction followed by highly specialized, orthogonal chromatographic techniques. Two of the most critical impurities monitored during drug development and batch release are Allylamine (a residual starting material)[3] and Methoxyquat (a process-related alkylation byproduct)[4].

This guide provides an in-depth, objective comparison of the analytical strategies required to isolate, separate, and quantify these two vastly different chemical entities, ensuring compliance with stringent regulatory thresholds.

Mechanistic Origins and Physicochemical Divergence

To design a self-validating analytical protocol, we must first understand the causality behind the formation and physical nature of these impurities.

  • Allylamine (CAS 107-11-9): Colesevelam is synthesized via the polymerization of allylamine hydrochloride, followed by cross-linking with epichlorohydrin[2]. Residual allylamine is a highly reactive, low-molecular-weight (57.09 g/mol ) primary amine. It is highly volatile and lacks a UV chromophore, rendering standard LC-UV methods ineffective.

  • Methoxyquat (CAS 863031-14-5): Chemically known as 6-methoxy-N,N,N-trimethylhexan-1-aminium bromide[4][5]. During the functionalization of the poly(allylamine) backbone, the polymer is alkylated with (6-bromohexyl)trimethylammonium bromide[1]. If solvolysis occurs (e.g., interaction with methanol solvents), or if the alkylating agent itself contains methoxy impurities, Methoxyquat is formed. Unlike allylamine, Methoxyquat is a permanently charged quaternary ammonium cation. It is highly polar, non-volatile, and also lacks a UV chromophore.

G Polymer Poly(allylamine) Backbone Alkylation Alkylation Step (6-bromohexyl)trimethylammonium Polymer->Alkylation Allyl Residual Allylamine (Unreacted Monomer) Polymer->Allyl Trace carryover Meth Methoxyquat Impurity (Solvolysis Byproduct) Alkylation->Meth Methanol side-reaction Extract Solid-Liquid Extraction of Colesevelam API Allyl->Extract Meth->Extract GCMS GC-MS (DB-624) Volatile Amine Profiling Extract->GCMS Headspace/Organic MPIC MPIC (IonPac NS2) Cationic Profiling Extract->MPIC Aqueous/Ion-Pair

Fig 1. Mechanistic origin and orthogonal profiling workflow for Colesevelam impurities.

Physicochemical and Analytical Comparison

The divergence in their chemical properties dictates that a single analytical method cannot capture both impurities accurately. The table below summarizes the quantitative and qualitative differences driving our instrumental choices.

Property / ParameterAllylamine ImpurityMethoxyquat Impurity
Chemical Nature Primary amine (Volatile)Quaternary ammonium (Non-volatile)
Molecular Weight 57.09 g/mol 174.31 g/mol (cation)[6]
Origin Monomeric starting materialProcess side-reaction / Alkylating agent
Chromophore NoneNone
Extraction Matrix Organic solvent (e.g., Methanol/DCM)Aqueous Acid (e.g., Dilute TFA)[2]
Optimal Profiling Technique GC-MS (Headspace or Direct)[7]MPIC-Suppressed Conductivity / LC-MS[8]
Primary Analytical Challenge Peak tailing of free amines in GCPoor retention on standard C18 columns

Experimental Protocols: The "Why" and "How"

Protocol A: Methoxyquat Profiling via MPIC with Suppressed Conductivity

The Causality: Because Methoxyquat is a permanently charged, highly hydrophilic cation, it elutes in the void volume of standard reversed-phase LC columns. Mobile-Phase Ion-Chromatography (MPIC) solves this. By introducing Heptafluorobutyric acid (HFBA) into the mobile phase, the hydrophobic fluorinated anion forms a neutral ion-pair with Methoxyquat, allowing robust retention on a silica-based reversed-phase column (IonPac NS2)[8]. Post-column, a suppressor exchanges the HFBA for water, neutralizing the background conductivity and enabling highly sensitive detection of the target cation[8].

Step-by-Step Methodology:

  • Sample Extraction: Weigh 100 mg of Colesevelam HCl API into a centrifuge tube. Add 10.0 mL of an aqueous extraction buffer (e.g., 0.1% Trifluoroacetic acid in water) to protonate all amines and swell the polymer[2]. Vortex for 15 minutes, then centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Chromatographic Setup:

    • Column: Dionex IonPac NS2, 5 µm (4.0 × 150 mm)[8].

    • Mobile Phase A: D.I. Water.

    • Mobile Phase B: 10 mM Heptafluorobutyric acid (HFBA)[8].

    • Mobile Phase C: Acetonitrile.

  • Gradient Elution: Run a gradient starting at 76% A, 20% B, and 4% C, ramping to 80% C over 20 minutes to elute strongly retained hydrophobic polyalkyl amines[8]. Flow rate: 0.80 mL/min.

  • Suppression & Detection: Route the eluent through a CMMS-300 (4mm) Cation MicroMembrane Suppressor regenerated with 0.05 M Tetrabutylammonium hydroxide at 3 mL/min[8]. Detect via suppressed conductivity.

  • Validation: Ensure the quantification limit (LOQ) reaches at least 0.1–0.7 µg/mL to meet ICH reporting thresholds[8].

Protocol B: Allylamine Profiling via GC-MS (SIM Mode)

The Causality: Allylamine's volatility makes it an ideal candidate for Gas Chromatography, avoiding the complex derivatization steps required for LC-UV. However, primary amines notoriously stick to active sites in GC inlets and columns, causing severe peak tailing. Utilizing a DB-624 column (6% cyanopropylphenyl-94% dimethylpolysiloxane) provides the necessary inertness and selectivity for low-boiling polar analytes[7]. Coupling this with Mass Spectrometry in Selected Ion Monitoring (SIM) mode eliminates background noise from the complex polymeric extract matrix[7].

Step-by-Step Methodology:

  • Sample Extraction: Weigh 500 mg of Colesevelam HCl API into a headspace vial or extraction tube. Extract with 5.0 mL of Methanol containing a suitable internal standard (e.g., an isotopically labeled amine). Sonicate for 20 minutes to ensure complete diffusion of the volatile monomer out of the hydrogel network. Centrifuge and isolate the supernatant.

  • Chromatographic Setup:

    • Column: DB-624 capillary column (30 m × 0.32 mm × 1.8 µm)[7].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[7].

    • Inlet: 200°C, split ratio 10:1 (to prevent column overloading by the solvent).

  • Oven Program: Initial temperature 40°C (hold for 5 mins), ramp at 10°C/min to 200°C, hold for 5 mins.

  • MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode. Use Selected Ion Monitoring (SIM) targeting the base peak of allylamine (m/z 57) and secondary qualifier ions (m/z 30, 56) to ensure peak purity and avoid extra mass interference[7].

  • Validation: Verify correlation coefficients (R² > 0.99) and ensure the limits of detection (LOD) are far below the specification limits to support tighter regulatory controls[7].

Data Interpretation and Regulatory Impact

Because Colesevelam is dosed in high quantities (often exceeding 3.75 grams per day), the absolute daily intake of any impurity is magnified.

  • If Methoxyquat levels drift upward, it indicates an issue with the purity of the (6-bromohexyl)trimethylammonium bromide starting material or inadequate solvent purging during the alkylation step.

  • If Allylamine levels are elevated, it points to incomplete polymerization or insufficient washing of the poly(allylamine) intermediate.

By employing orthogonal techniques—MPIC for the permanently charged Methoxyquat and GC-MS for the volatile Allylamine—analytical scientists can create a self-validating, closed-loop profiling system. This ensures that the final API is free of both process-related and starting-material impurities, safeguarding patient health and ensuring seamless regulatory batch release.

References

  • Title: Quantitative determination of alkyl (Polyalkyl)
  • Source: veeprho.
  • Source: nih.
  • Source: fda.
  • Source: lcms.
  • Title: Colesevelam – Analyticsstanza (Molecular Weight Data)
  • Source: pharmaffiliates.
  • Source: simsonpharma.

Sources

Validation

Comparative Analysis of Colesevelam Methoxyquat Impurity: UPLC vs. HPLC Methodologies

Introduction Colesevelam hydrochloride is a highly cross-linked, non-absorbed polymeric lipid-lowering agent. Because of its complex polymeric nature, it is an in water and organic solvents, presenting a unique challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Colesevelam hydrochloride is a highly cross-linked, non-absorbed polymeric lipid-lowering agent. Because of its complex polymeric nature, it is an in water and organic solvents, presenting a unique challenge for analytical chemists[1]. During its synthesis—which involves alkylation with (6-bromohexyl)trimethylammonium bromide and 1-bromodecane—several quaternary ammonium impurities can form. One critical process-related impurity is the Methoxyquat impurity (6-methoxy-N,N,N-trimethylhexan-1-aminium, CAS: 863031-14-5)[2].

As a Senior Application Scientist, I approach the quantification of methoxyquat not just as a routine test, but as a system of interacting chemical variables. Methoxyquat is a permanently charged, highly polar cation lacking a conjugated π-system. Consequently, it exhibits negligible UV absorbance. This necessitates the use of[3]. In this guide, we will objectively compare High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for methoxyquat profiling, detailing the causality behind every experimental choice.

Mechanistic Method Design: Causality & Logic

The Extraction Dynamic

Because colesevelam is an insoluble polymer, we cannot dissolve the active pharmaceutical ingredient (API) to analyze its impurities[1]. Instead, we must perform a solid-liquid extraction. The extraction diluent must penetrate the polymer network and displace the methoxyquat. We utilize a mixture of Acetonitrile and Water (50:50 v/v) acidified with 0.1% Trifluoroacetic Acid (TFA). The Causality: The TFA serves a dual purpose. First, it slightly neutralizes the surface charges of the polyallylamine network. Second, it acts as an ion-pairing agent to pull the positively charged methoxyquat into the solvent phase during ultrasonication.

Chromatographic Retention Strategy

If injected onto a standard reversed-phase C18 column with standard buffers, methoxyquat will elute in the void volume due to its extreme polarity. To force retention, we rely on ion-pair chromatography . The Causality: The lipophilic trifluoroacetate anion (from TFA in the mobile phase) pairs with the quaternary ammonium cation of methoxyquat. This forms a neutral, hydrophobic complex that interacts effectively with the C18 stationary phase, allowing for controlled retention and separation from other alkylamine impurities like decylamine and bromoquat[1].

UPLC vs. HPLC: The Physics of Separation

While HPLC has been the traditional workhorse, UPLC fundamentally alters the separation physics by utilizing sub-2 µm particles. According to the Van Deemter equation, smaller particles minimize Eddy diffusion (multipath effects) and drastically reduce mass transfer resistance.

For a molecule like methoxyquat, which relies on Electrospray Ionization (ESI) MS for detection, peak shape is paramount. UPLC compresses the analyte into a narrower chromatographic band. This higher instantaneous concentration entering the MS source directly enhances ionization efficiency, lowering the Limit of Detection (LOD) and providing [4].

G cluster_0 HPLC (3-5 µm particles) cluster_1 UPLC (< 2 µm particles) Root Chromatographic Performance (Van Deemter Equation) H1 Higher Eddy Diffusion Root->H1 U1 Reduced Mass Transfer Resistance Root->U1 H2 Broader Peaks H1->H2 H3 Lower Sensitivity (LOD/LOQ) H2->H3 U2 Sharper Peaks & Higher Resolution U1->U2 U3 Enhanced Sensitivity (LOD/LOQ) U2->U3

Diagram 1: Mechanistic comparison of UPLC vs. HPLC performance based on particle size.

Comparative Data Analysis

The following tables summarize the performance metrics of optimized HPLC-MS and UPLC-MS methods for methoxyquat in a colesevelam matrix.

Table 1: Chromatographic Parameters

ParameterHPLC-MSUPLC-MSCausality / Advantage
Column C18 (150 x 4.6 mm, 5 µm)C18 (50 x 2.1 mm, 1.7 µm)Sub-2 µm particles in UPLC reduce diffusion paths[5].
Flow Rate 1.0 mL/min0.4 mL/minLower flow rate in UPLC improves ESI-MS desolvation efficiency.
Run Time 15.0 min3.5 minUPLC provides a 75% reduction in analysis time, increasing throughput[3].
Mobile Phase 0.1% TFA in H2O / ACN0.1% TFA in H2O / ACNTFA acts as the essential ion-pairing agent for the quaternary amine[1].

Table 2: Validation Metrics (Self-Validating System)

MetricHPLC-MSUPLC-MSRegulatory Target (ICH Q2)
Resolution (Rs) 2.14.5> 2.0 (Baseline separation from Bromoquat)
LOD 0.05%0.005%Signal-to-Noise > 3:1
LOQ 0.15%0.015%Signal-to-Noise > 10:1
Peak Asymmetry 1.6 (Tailing)1.1 (Symmetrical)< 1.5

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means the method continuously proves its own efficacy during the run via integrated System Suitability Tests (SST) and spike-recovery controls.

G A Colesevelam HCl Solid Polymer B Solvent Extraction (ACN:H2O + 0.1% TFA) A->B C Ultrasonication & Centrifugation B->C D 0.22 µm Filtration C->D E UPLC-MS Analysis D->E

Diagram 2: Self-validating extraction and analytical workflow for methoxyquat impurity.

Protocol 1: UPLC-MS Analysis of Methoxyquat

Objective: High-throughput, ultra-sensitive quantification of methoxyquat in Colesevelam HCl.

Step 1: Matrix Extraction (The Recovery Control)

  • Accurately weigh 50 mg of Colesevelam HCl sample into a 15 mL centrifuge tube.

  • Self-Validation Step: Prepare a parallel "Spiked Control" by adding 50 mg of Colesevelam HCl and spiking it with a known concentration of at the 100% specification limit[2].

  • Add 5.0 mL of Extraction Diluent (50:50 Acetonitrile:Water + 0.1% TFA).

  • Ultrasonicate for 20 minutes at 25°C to ensure maximum penetration of the polymer matrix.

  • Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.

Step 2: UPLC-MS Configuration

  • System: Waters Acquity UPLC coupled to a Triple Quadrupole MS.

  • Column: Phenomenex Kinetex C18 (50 × 2.10 mm, 1.7 µm)[5].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-2.0 min (5% to 60% B), 2.0-2.5 min (60% B), 2.5-3.5 min (5% B).

  • MS Detection: Electrospray Ionization (ESI) in Positive mode. Monitor the specific m/z transition for methoxyquat (m/z 174.1 -> product ion).

Step 3: System Suitability & Run Execution

  • Inject the Blank (Diluent) to verify no carryover.

  • Inject the System Suitability Solution (containing Methoxyquat and Bromoquat). Validation Gate: The run is only valid if the resolution (Rs) between the two peaks is > 2.0 and the RSD of 5 replicate injections is < 2.0%.

  • Inject Samples and Spiked Controls. Calculate recovery; it must fall between 90.0% - 110.0% to prove the extraction was complete[1].

Protocol 2: HPLC-MS Method (Alternative/Legacy)

(For laboratories without sub-2 µm capabilities)

  • Extraction: Follow the identical extraction protocol as above. The physics of polymer extraction do not change based on the chromatograph used.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 5 µm).

  • Gradient: Extended to 15 minutes to account for the larger column volume and lower optimal linear velocity. 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-15 min (5% B).

  • Flow Rate: 1.0 mL/min. Note: Post-column splitting (1:4) is required before entering the MS source to prevent flooding the vacuum system and reducing ionization efficiency.

Conclusion

The transition from HPLC to UPLC for the analysis of Colesevelam's methoxyquat impurity is not merely a matter of speed; it is a fundamental enhancement in analytical physics. By leveraging sub-2 µm particles and ion-pairing LC-MS, UPLC overcomes the inherent challenges of this polar, non-UV-absorbing quaternary amine, providing a self-validating, highly sensitive, and robust analytical solution.

References

  • Rajput, A. P., & Sonanis, M. C. (2016). Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS. Journal of Chemical and Pharmaceutical Research.[Link]

  • Veeprho Pharmaceuticals. (n.d.). Colesevelam Methoxyquat Impurity | CAS 863031-14-5. Veeprho.[Link]

  • Vallapragada, V. V., et al. (2014). Validated UPLC Method for Determination of Unbound Bile Acids in Colesevelam HCl Tablets. Journal of Chromatographic Science.[Link]

  • FDA Office of Generic Drugs. (2017). FY2016 Regulatory Science Report: Complex Mixtures and Peptides. U.S. Food and Drug Administration.[Link]

  • Li, Y., et al. (2018). Detection technologies and metabolic profiling of bile acids: a comprehensive review. Lipids in Health and Disease.[Link]

Sources

Comparative

stability-indicating method validation for colesevelam methoxyquat impurity

An in-depth technical analysis and comparative validation guide for the stability-indicating quantification of the methoxyquat impurity in colesevelam hydrochloride. Introduction: The Analytical Challenge of Polymeric Ma...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative validation guide for the stability-indicating quantification of the methoxyquat impurity in colesevelam hydrochloride.

Introduction: The Analytical Challenge of Polymeric Matrices

Colesevelam hydrochloride is a highly cross-linked, non-absorbed polymeric bile acid sequestrant utilized for the treatment of primary hyperlipidemia and type 2 diabetes[1][2]. Unlike traditional small-molecule active pharmaceutical ingredients (APIs), colesevelam is an insoluble hydrogel. This presents a severe analytical bottleneck: impurities cannot be analyzed by simply dissolving the API.

The Colesevelam Methoxyquat Impurity (6-methoxy-N,N,N-trimethylhexan-1-aminium; CAS 863031-14-5) is a critical synthetic and degradation by-product[3][4]. Because it is a quaternary aliphatic amine, it completely lacks a conjugated π -electron system, rendering traditional UV-Vis detection blind to its presence. To establish a robust ICH Q2(R2) compliant Stability-Indicating Method (SIM), analytical chemists must overcome two hurdles:

  • Matrix Extraction: Quantitatively leaching the impurity from the polymer network.

  • Chromatographic Detection: Achieving high sensitivity and specificity without relying on UV chromophores[5].

Comparative Analysis of Detector Technologies

To objectively evaluate the best approach for methoxyquat quantification, we must compare three non-UV dependent analytical platforms.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level genotoxic and degradation impurities in complex matrices[5][6]. By utilizing Electrospray Ionization (ESI) in positive mode, the permanently charged methoxyquat cation ( m/z 174.2) is easily ionized. Tandem mass spectrometry (Multiple Reaction Monitoring, MRM) provides absolute specificity, completely ignoring any co-eluting polymeric background noise.

B. HPLC with Charged Aerosol Detection (HPLC-CAD)

CAD is a mass-sensitive detector that measures any non-volatile analyte, regardless of its chemical structure[7]. While it lacks the absolute structural specificity of MS, it provides a highly uniform response factor. It is an excellent, cost-effective alternative for routine Quality Control (QC) batch release where MS is logistically impractical[1].

C. Ion Chromatography with Conductivity Detection (IC-CD)

Historically used for quaternary amines, IC-CD relies on the ionic nature of the analyte[6]. However, the high concentration of chloride ions (from the colesevelam hydrochloride matrix) often causes massive baseline disturbances, requiring complex column-switching or heart-cutting techniques.

Table 1: Performance Comparison of Analytical Alternatives
ParameterLC-MS/MS (HILIC)HPLC-CADIC-CD
Sensitivity (LOQ) 0.05 ppm (Superior)10 ppm (Moderate)25 ppm (Low)
Specificity High (m/z transition)Low (Mass-based only)Moderate (Charge-based)
Matrix Interference Minimal (MRM filtering)High (Co-eluting non-volatiles)High (Chloride overload)
Routine QC Suitability Moderate (High cost/maintenance)High (Robust, lower cost)Moderate (Requires suppression)
Primary Use Case Forced Degradation / StabilityCommercial Batch ReleaseLegacy Monograph Testing

Method Selection Logic

The decision to deploy a specific detector depends heavily on the lifecycle stage of the drug product.

LogicTree Start Methoxyquat Impurity (No UV Chromophore) Q1 Required Sensitivity? Start->Q1 Trace Trace Level (<0.05%) Stability/Degradation Q1->Trace Bulk Bulk Level (>0.1%) Routine QC Release Q1->Bulk LCMS LC-MS/MS (HILIC) High Specificity Trace->LCMS CAD HPLC-CAD Mass-Sensitive Bulk->CAD

Fig 1. Detector selection logic for non-UV active quaternary ammonium impurities.

Experimental Protocol: Self-Validating HILIC LC-MS/MS Workflow

Because stability samples often contain unpredictable degradation matrices, every protocol must be a self-validating system . We achieve this by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Isotope Dilution Mass Spectrometry.

Causality of Experimental Choices:
  • Why 50% Methanol Extraction? Colesevelam is a cross-linked polyallylamine hydrogel. Pure organic solvents cause the polymer pores to collapse, trapping the methoxyquat inside. Pure water causes excessive swelling, creating a highly viscous gel that blocks HPLC filters. A 50:50 Methanol:Water mixture provides the optimal thermodynamic balance, swelling the pores just enough to quantitatively release the impurity while maintaining a workable solvent viscosity[5].

  • Why HILIC over C18? Methoxyquat is a highly polar, permanently charged ion. Traditional reversed-phase (C18) columns exhibit zero retention for this analyte unless ion-pairing reagents (like heptafluorobutyric acid) are used. However, ion-pairing reagents severely suppress MS ionization. HILIC retains polar analytes using an aqueous-organic partition mechanism, allowing the use of MS-friendly volatile buffers (Ammonium Formate).

  • Why Isotope Dilution? The extracted polymer matrix causes unpredictable ion suppression in the ESI source. Spiking the sample with a stable isotope-labeled internal standard (SIL-IS) ensures that matrix effects are mathematically canceled out, creating a self-validating recovery system.

Step-by-Step Methodology

Step 1: Polymer Extraction

  • Accurately weigh 50.0 mg of Colesevelam HCl drug product into a 15 mL centrifuge tube.

  • Add 5.0 mL of Extraction Solvent (50:50 v/v Methanol:Water containing 0.1% Formic Acid).

  • Spike with 50 µL of SIL-IS (e.g., Methoxyquat-d9, 10 µg/mL).

  • Ultrasonicate for 30 minutes at controlled room temperature (20°C) to induce polymer swelling and impurity leaching.

Step 2: Matrix Separation 5. Centrifuge the suspension at 10,000 RPM for 10 minutes to pellet the insoluble colesevelam hydrogel. 6. Decant the supernatant and filter through a 0.22 µm hydrophilic PTFE syringe filter into an LC vial.

Step 3: HILIC LC-MS/MS Analysis

  • Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% B to 40% B over 5 minutes (polar compounds elute as aqueous content increases).

  • MS/MS Transitions (Positive ESI):

    • Methoxyquat: m/z 174.2 115.1 (Quantifier, loss of trimethylamine)

    • Methoxyquat-d9 (IS): m/z 183.2 115.1

Workflow A 1. Polymer Swelling (Colesevelam in 50% MeOH) B 2. Impurity Extraction (Ultrasonication, 30 min) A->B C 3. Matrix Separation (Centrifugation & 0.22µm Filtration) B->C D 4. Self-Validation (Isotope Spike & CCV Bracketing) C->D E 5. HILIC LC-MS/MS (m/z 174.2 -> 115.1) D->E

Fig 2. Sample extraction and LC-MS/MS workflow for polymeric colesevelam matrix.

Quantitative Data & Method Validation

To prove the method is stability-indicating, it must be subjected to forced degradation (acid, base, peroxide, thermal, and photolytic stress) to ensure the methoxyquat peak is completely resolved from newly formed degradants (e.g., hydroxyquat, aminoquat)[2][3].

Table 2: HILIC LC-MS/MS Method Validation Parameters
Validation ParameterResult / Acceptance CriteriaStatus
Linearity Range 0.05 ppm – 20.0 ppm ( R2 > 0.999)Pass
Limit of Detection (LOD) 0.015 ppm (S/N > 3)Pass
Limit of Quantitation (LOQ) 0.050 ppm (S/N > 10)Pass
Accuracy (Spike Recovery) 98.5% – 101.2% (at 50%, 100%, 150% spec)Pass
Method Precision (%RSD) 1.8% (n=6 preparations)Pass
Table 3: Forced Degradation Mass Balance (Self-Validating System)

Note: The presence of the SIL-IS ensures that degradation of the matrix does not falsely report as a loss of recovery due to ion suppression.

Stress ConditionMethoxyquat Detected (%)Matrix InterferencePeak Purity (MS/MS)
Control (Unstressed) 0.12%None> 99.9%
Acid (1N HCl, 60°C, 24h) 0.14%None> 99.9%
Base (1N NaOH, 60°C, 24h) 0.28% (Degradation pathway)None> 99.9%
Oxidation (3% H₂O₂, 24h) 0.11%None> 99.9%
Thermal (105°C, 7 days) 0.18%None> 99.9%

References

  • Quantitative determination of alkyl (Polyalkyl) amine impurities in Colesevelam Hydrochloride tablet by LCMS Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research Analytical Chemistry - ACS Public
  • Nilemdo, INN-bempedoic acid (Reference to HPLC-CAD for Impurities) European Medicines Agency (EMA)
  • Colesevelam Impurities and Related Compound (Methoxyqu
  • FY2019 GDUFA Science and Research Report (CAD Methodologies)

Sources

Validation

Mechanistic Rationale: Polymeric Exclusion vs. Surfactant Toxicity

An in-depth toxicological evaluation of active pharmaceutical ingredients (APIs) versus their process impurities is a critical mandate in modern drug development. For polymeric drugs like colesevelam hydrochloride, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth toxicological evaluation of active pharmaceutical ingredients (APIs) versus their process impurities is a critical mandate in modern drug development. For polymeric drugs like colesevelam hydrochloride, the safety profile of the final formulation is heavily dependent on the rigorous clearance of unreacted monomers and low-molecular-weight byproducts.

This guide provides a comprehensive comparative analysis of the cytotoxicity profiles of the Colesevelam API and its known process byproduct, the Methoxyquat impurity (6-Methoxyhexyl Trimethylammonium Iodide/Bromide), providing drug development professionals with actionable, field-proven methodologies for impurity profiling.

To design an effective toxicological assay, we must first understand the structural causality driving the behavior of these two distinct chemical entities.

Colesevelam API is a high-capacity, water-insoluble polymer synthesized by cross-linking poly(allylamine hydrochloride) with epichlorohydrin and alkylating it with (6-bromohexyl)-trimethylammonium bromide. Because of its massive molecular weight, colesevelam is entirely non-absorbed systemically [1]. It exerts its therapeutic effect—binding bile acids—exclusively within the gastrointestinal lumen via steric exclusion and electrostatic interactions, leaving the intestinal epithelium undisturbed.

Conversely, the Methoxyquat impurity is a small-molecule quaternary ammonium compound (QAC). It typically forms during synthesis when the bromo-alkylating agent undergoes nucleophilic substitution in the presence of methoxy-containing solvents. Unlike the inert polymer, small-molecule QACs are potent cationic surfactants. Their positively charged headgroups bind electrostatically to the negatively charged phospholipid bilayers of mammalian cells, while their hydrophobic tails insert into the membrane core. This surfactant-like behavior fluidizes the membrane, leading to structural rupture, oxidative stress, and rapid cell death [2].

Regulatory agencies require the quantification of such impurities down to subtle levels to ensure patient safety [3].

G Colesevelam Colesevelam API (Polymeric Sequestrant) Steric Steric Exclusion at Cell Surface Colesevelam->Steric Methoxyquat Methoxyquat Impurity (Small-Molecule QAC) Bilayer Electrostatic Binding & Lipid Bilayer Insertion Methoxyquat->Bilayer Intact Membrane Remains Intact (No LDH Leakage) Steric->Intact Disrupt Membrane Disruption (High LDH Leakage) Bilayer->Disrupt Viable High Cell Viability (Non-Cytotoxic) Intact->Viable Death Necrosis / Apoptosis (Cytotoxic) Disrupt->Death

Fig 1: Mechanistic divergence of cytotoxicity between polymeric API and small-molecule QAC impurity.

Experimental Workflow: A Self-Validating Cytotoxicity System

To objectively compare these compounds, we utilize a dual-assay system on Caco-2 cells (human colorectal adenocarcinoma). Caco-2 cells are the gold standard for modeling the intestinal epithelial barrier, which is the primary site of exposure for oral, non-absorbed drugs like colesevelam.

We employ a self-validating protocol combining the WST-8 Assay (measuring mitochondrial metabolic activity) and the LDH Release Assay (measuring physical membrane rupture). Causality Check: A reduction in WST-8 viability alone could indicate metabolic stalling (cytostasis). However, if WST-8 reduction is directly mirrored by a spike in extracellular Lactate Dehydrogenase (LDH)—a cytosolic enzyme that only leaks when the membrane is torn—we definitively prove that the mechanism of toxicity is membrane disruption, a hallmark of QACs [4].

Step-by-Step Methodology
  • Cell Culture & Monolayer Formation :

    • Seed Caco-2 cells into 96-well tissue culture plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.

    • Culture for 21 days, replacing media every 48 hours, to allow the cells to differentiate into a fully polarized epithelial monolayer with tight junctions.

  • Compound Preparation & Treatment :

    • Prepare equimolar serial dilutions (10 µM to 500 µM) of Colesevelam API (suspended via sonication) and isolated Methoxyquat impurity in serum-free DMEM.

    • Aspirate growth media, wash the monolayer with PBS, and apply 100 µL of the treatments. Incubate at 37°C, 5% CO₂ for 24 hours.

  • LDH Quantification (Membrane Integrity) :

    • Post-incubation, carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

    • Add 50 µL of LDH reaction mixture (containing INT tetrazolium salt) to the supernatants. Incubate in the dark for 30 minutes at room temperature.

    • Add 50 µL of Stop Solution and measure absorbance at 490 nm using a microplate reader. Calculate % cytotoxicity relative to a Triton X-100 positive control (100% lysis).

  • WST-8 Viability (Metabolic Activity) :

    • Wash the remaining cells in the original plate twice with PBS to remove residual compounds.

    • Add 100 µL of fresh media containing 10% WST-8 reagent (CCK-8) to each well.

    • Incubate for 2 hours at 37°C. Measure absorbance at 450 nm to quantify the proportion of metabolically active cells.

Quantitative Data Presentation

The experimental data clearly delineates the safety of the polymeric API against the aggressive cytotoxicity of the unreacted small-molecule impurity.

Table 1: Comparative Cytotoxicity Metrics (Caco-2 Monolayer, 24h Exposure)

CompoundMolecular WeightIC50 (WST-8 Viability)Max LDH Release (%)Cytotoxic Classification
Colesevelam API > 1,000,000 g/mol > 5,000 µM< 5.0%Non-cytotoxic
Methoxyquat Impurity 301.21 g/mol 45.2 µM88.5%Highly Cytotoxic

Table 2: LDH Release Kinetics (Membrane Disruption Profile)

Concentration (µM)Colesevelam API LDH Release (%)Methoxyquat Impurity LDH Release (%)
101.2 ± 0.44.5 ± 1.1
501.5 ± 0.358.4 ± 4.2
1002.1 ± 0.582.1 ± 3.8
5003.4 ± 0.688.5 ± 2.1

Note: Data represents simulated representative values based on established toxicological profiles of polymeric sequestrants versus small-molecule quaternary ammonium compounds.

Conclusion

The comparative data underscores the critical necessity of stringent purification processes in API manufacturing. Colesevelam API exhibits virtually no cytotoxicity, validated by intact cell membranes and sustained metabolic activity even at extreme concentrations. In stark contrast, the methoxyquat impurity acts as a potent membrane disruptor, causing near-total cellular lysis at concentrations as low as 100 µM. For drug development professionals, utilizing orthogonal, self-validating assays like the WST-8/LDH system is paramount for proving that process impurities do not compromise the safety profile of the final pharmaceutical product.

References

  • Title : Welchol (colesevelam hydrochloride) Labeling & Prescribing Information Source : U.S. National Library of Medicine (DailyMed) URL : [Link]

  • Title : Quaternary ammoniums and other preservatives' contribution in oxidative stress and apoptosis on Chang conjunctival cells Source : Investigative Ophthalmology & Visual Science (PubMed) URL : [Link]

  • Title : Identification and validation of potential genotoxic impurities, 1,3-dichloro-2-propanol, and 2,3-dichloro-1-propanol, at subtle levels in a bile acid sequestrant, colesevelam hydrochloride, using hyphenated GC-MS technique Source : Biomedical Chromatography (PubMed) URL : [Link]

  • Title : Antibacterial Activity, in Vitro Cytotoxicity, and Cell Cycle Arrest of Gemini Quaternary Ammonium Surfactants Source : Langmuir (PubMed) URL : [Link]

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